Cdk-IN-13
Description
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Properties
Molecular Formula |
C23H27N7O3 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[(3R)-4-[9-ethyl-6-[[6-(furan-3-yl)-3-pyridinyl]methylamino]purin-2-yl]morpholin-3-yl]ethanol |
InChI |
InChI=1S/C23H27N7O3/c1-2-29-15-26-20-21(25-12-16-3-4-19(24-11-16)17-6-9-32-13-17)27-23(28-22(20)29)30-7-10-33-14-18(30)5-8-31/h3-4,6,9,11,13,15,18,31H,2,5,7-8,10,12,14H2,1H3,(H,25,27,28)/t18-/m1/s1 |
InChI Key |
UCBXGDNAAUVBDT-GOSISDBHSA-N |
Isomeric SMILES |
CCN1C=NC2=C(N=C(N=C21)N3CCOC[C@H]3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)N3CCOCC3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Cellular Targets of Cdk-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-13, also identified as compound 32e, is a potent, purine-based pan-CDK inhibitor with a primary inhibitory activity against Cyclin-Dependent Kinase 12 (CDK12) complexed with Cyclin K.[1] Notably, it also demonstrates a unique mechanism of action by inducing the degradation of Cyclin K.[1] Preclinical studies have highlighted its efficacy in overcoming trastuzumab resistance in HER2-positive breast cancer, making it a compound of significant interest for further investigation.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.
Core Cellular Targets and Quantitative Analysis
This compound is a potent inhibitor of CDK12/cyclin K, a key regulator of transcriptional elongation. Beyond its primary target, kinome-wide profiling reveals that this compound is a pan-CDK inhibitor, exhibiting activity against multiple members of the CDK family.[1] Furthermore, quantitative proteomic analysis has demonstrated its selective ability to induce the degradation of Cyclin K.[1]
Inhibitory Activity
| Target | IC50 (nM) | Cell Line Growth Inhibition (GI50, nM) |
| CDK12/cyclin K | 3 | |
| SK-Br3 (HER2+) | 46 | |
| HCC1954 (HER2+, Trastuzumab-Resistant) | 36 |
Table 1: In vitro inhibitory and antiproliferative activity of this compound.[1][2]
Kinase Selectivity Profile
A kinome-wide inhibition profiling of this compound (compound 32e) at a concentration of 1 µM demonstrated a notable selectivity towards the CDK family of kinases over other wildtype protein kinases.[1]
Cyclin K Degradation
Quantitative global proteomic analysis of HCC1954 cells treated with this compound confirmed a significant and selective degradation of Cyclin K compared to other cyclins.[1]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of CDK12, a crucial kinase involved in the regulation of transcription. CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2).[3] This phosphorylation is a critical step for the transition from transcription initiation to productive elongation.[4] By inhibiting CDK12, this compound prevents the phosphorylation of Pol II at Ser2, leading to a disruption of transcriptional elongation. This is particularly impactful for the expression of long genes, including those involved in the DNA Damage Response (DDR).
Furthermore, the degradation of Cyclin K by this compound provides a secondary and potent mechanism to inactivate both CDK12 and its close homolog, CDK13, which also partners with Cyclin K.[3] This dual action of kinase inhibition and protein degradation leads to a robust suppression of CDK12/13 activity. In the context of HER2-positive breast cancer, CDK12 is often co-amplified with HER2 and its inhibition has been shown to reverse trastuzumab resistance by downregulating key signaling pathways such as the WNT and IRS1-ErbB-PI3K pathways.[2][5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the cellular targets and activity of this compound.
In Vitro Kinase Assay for CDK12/cyclin K
This protocol is designed to measure the enzymatic activity of CDK12/cyclin K and determine the inhibitory potency (IC50) of this compound.
Materials:
-
Recombinant active CDK12/cyclin K complex
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (at a concentration close to the Km for CDK12)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the CDK12/cyclin K enzyme and the substrate in the kinase assay buffer.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (GI50) Assay
This protocol determines the concentration of this compound that causes a 50% reduction in cell growth (GI50).
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-Br3, HCC1954)
-
Complete cell culture medium
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, MTS)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
At the end of the incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Determine the GI50 value by plotting the percent growth inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phospho-Pol II (Ser2) and Cyclin K
This protocol is used to assess the effect of this compound on the phosphorylation of a key CDK12 substrate and the levels of Cyclin K protein.
Materials:
-
HER2-positive breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Pol II CTD (Ser2), anti-Cyclin K, anti-total Pol II, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phospho-Pol II (Ser2) and Cyclin K.
Quantitative Global Proteomics Workflow
This workflow is designed to identify and quantify changes in the proteome of cells treated with this compound, with a focus on identifying proteins that are degraded.
References
- 1. Identification of a novel potent CDK inhibitor degrading cyclinK with a superb activity to reverse trastuzumab-resistance in HER2-positive breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin K goes with Cdk12 and Cdk13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 5. CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1‐ErbB‐PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdk-IN-13 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk-IN-13 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are critical regulators of gene transcription, playing a pivotal role in the elongation phase of RNA Polymerase II (RNAPII). By phosphorylating the C-terminal domain (CTD) of RNAPII, specifically at the Serine 2 position of the heptapeptide repeat, CDK12 and CDK13 facilitate the transition from a paused to a productive elongation state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on transcriptional regulation, and its effects on associated signaling pathways. Quantitative data on its inhibitory activity, detailed experimental protocols, and visual representations of the underlying molecular mechanisms are presented to support further research and drug development efforts in this area.
Introduction to this compound and its Targets: CDK12 and CDK13
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate key cellular processes, including cell cycle progression and transcription.[1][2] CDK12 and CDK13, in complex with their regulatory partner Cyclin K, are essential for the regulation of transcriptional elongation.[1] They function by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), a modification that is crucial for productive transcription.[3][4]
Dysregulation of CDK12 and CDK13 has been implicated in various cancers.[2] Inhibition of these kinases has emerged as a promising therapeutic strategy. This compound is a potent inhibitor of both CDK12 and CDK13, making it a valuable tool for studying the roles of these kinases and a potential lead compound for therapeutic development.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits high potency against the CDK12/Cyclin K complex. The following table summarizes the available quantitative data on its inhibitory activity. A broader kinase selectivity profile is crucial for understanding its off-target effects and therapeutic window. While a comprehensive kinome scan for this compound is not publicly available, the high potency for CDK12 suggests a degree of selectivity.
| Target | IC50 (nM) | Assay Type | Reference |
| CDK12/Cyclin K | 3 | Kinase Assay | [Source for IC50 value needed] |
| Other CDKs... | Data Not Available | ... | ... |
Note: The lack of a comprehensive selectivity panel is a current limitation in the publicly available data for this compound. Further studies are required to fully characterize its specificity across the human kinome.
Mechanism of Action: this compound in Transcription Regulation
This compound exerts its effects by directly inhibiting the kinase activity of CDK12 and CDK13. This inhibition prevents the phosphorylation of their key substrate, the RNAPII CTD, leading to a cascade of downstream effects on transcription.
Inhibition of RNAPII CTD Serine 2 Phosphorylation
The primary mechanism of action of this compound is the blockade of CDK12/13-mediated phosphorylation of the Serine 2 (Ser2) residue within the heptapeptide repeat (YSPTSPS) of the RNAPII CTD. This phosphorylation event is a hallmark of actively elongating RNAPII. Inhibition of Ser2 phosphorylation stalls the polymerase in a paused state, preventing productive transcript elongation.[3][4]
Impact on Transcription of Long Genes and the DNA Damage Response
A significant consequence of CDK12/13 inhibition is the preferential downregulation of long genes.[3] Many genes involved in the DNA Damage Response (DDR), such as BRCA1, ATM, and ATR, are characterized by their long gene bodies.[5][6][7] By inhibiting CDK12/13, this compound impairs the expression of these critical DDR proteins, leading to a "BRCAness" phenotype and sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[7]
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on CDK12/13 reverberates through multiple signaling pathways, primarily impacting transcription regulation and cellular stress responses.
Core Transcription Elongation Pathway
The central pathway affected by this compound is the transcriptional elongation machinery. The following diagram illustrates the role of CDK12/13 in this process and the point of intervention for this compound.
DNA Damage Response Pathway
Inhibition of CDK12/13 by this compound leads to a compromised DNA Damage Response (DDR) due to the reduced expression of key DDR genes.
References
- 1. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation [ouci.dntb.gov.ua]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CDK12/13 Inhibitors: A Technical Guide
Disclaimer: As of late 2025, the designation "Cdk-IN-13" does not correspond to a publicly documented or widely recognized specific chemical entity in scientific literature or databases. This guide therefore provides a comprehensive overview of the discovery, synthesis, and characterization of representative inhibitors of Cyclin-Dependent Kinase 13 (CDK13) and its close homolog, CDK12. The principles and methodologies described herein are central to the development of novel kinase inhibitors in this class.
Introduction: CDK12 and CDK13 as Therapeutic Targets
Cyclin-Dependent Kinases 12 and 13 (CDK12 and CDK13) are essential serine/threonine kinases that, in complex with Cyclin K, play a pivotal role in the regulation of gene transcription.[1][2] They act by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process critical for transcriptional elongation, RNA processing, and splicing.[1][2][3] Given their fundamental role in gene expression, dysregulation of CDK12/13 activity has been implicated in various diseases, most notably cancer.
Genetic alterations in CDK12 are associated with genomic instability in a range of cancers, including ovarian, breast, and prostate cancers.[1] CDK13 has been identified as an oncogene in hepatocellular carcinoma and plays a crucial role in the survival of other cancer types like glioblastoma.[1][3] This has established CDK12 and CDK13 as compelling therapeutic targets for the development of novel anti-cancer agents.[1][4][5] The development of selective inhibitors allows for the pharmacological interrogation of their biological functions and offers a promising avenue for therapeutic intervention.[1][4]
This technical guide details the discovery, synthesis strategies, and key experimental protocols for the characterization of selective CDK12/13 inhibitors, providing a resource for researchers and drug development professionals in the field of oncology and kinase inhibitor chemistry.
Discovery of Selective CDK12/13 Inhibitors
The discovery of potent and selective CDK12/13 inhibitors has been challenging due to the high degree of homology within the CDK family.[4] Early efforts with pan-CDK inhibitors like flavopiridol showed anti-tumor activity but were limited by toxicity.[6][7] This highlighted the need for highly selective agents.[4] Modern approaches have successfully yielded distinct classes of CDK12/13 inhibitors, including covalent inhibitors and targeted protein degraders (PROTACs).
Covalent Inhibitors
A significant breakthrough in achieving selectivity was the development of covalent inhibitors that target unique cysteine residues within the kinase domain of CDK12 and CDK13.[4] This strategy allows for potent and sustained inhibition.
-
THZ1: A selective, potent, and covalent inhibitor of CDK7, which also demonstrates activity against CDK12 and CDK13.[8]
-
THZ531: A selective covalent inhibitor designed to target both CDK12 and CDK13 with greater specificity than THZ1.[3][8] It has been instrumental in studying the combined roles of these kinases.
-
BSJ-01-175: A potent and highly selective covalent inhibitor of CDK12/13.[8]
ATP-Competitive Inhibitors
Non-covalent, ATP-competitive inhibitors represent another major class. These molecules are designed to bind to the ATP-binding pocket of the kinases.
-
SR-4835: A potent, selective, and ATP-competitive dual inhibitor of CDK12 and CDK13.[8][9] This compound has shown synergistic effects with DNA-damaging agents and PARP inhibitors in triple-negative breast cancer models.[8]
-
CDK12/13-IN-3: An orally active inhibitor of CDK12 and CDK13 that downregulates the expression of genes involved in the DNA damage response (DDR).[10]
PROTAC Degraders
Proteolysis-targeting chimera (PROTAC) technology offers an alternative therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their activity. Several CDK12/13 degraders have been developed.
-
YJ9069: A selective CDK12/CDK13 PROTAC degrader that leads to DNA damage and cell-cycle arrest, effectively suppressing tumor growth in prostate cancer models.[8][11]
-
PROTAC CDK12/13 Degrader-1 (7f): A highly selective dual degrader with potent anti-proliferative activity in breast cancer models.[8]
Quantitative Data Presentation
The following tables summarize the reported in vitro potencies of representative CDK12/13 inhibitors.
Table 1: Biochemical Inhibition of CDK12/13
| Compound Name | Target(s) | Type | IC50 (CDK12) | IC50 (CDK13) | Reference |
| THZ531 | CDK12/13 | Covalent Inhibitor | 158 nM | 69 nM | [8] |
| SR-4835 | CDK12/13 | ATP-Competitive | 99 nM | - | [8] |
| CDK12/13-IN-2 | CDK12/13 | Covalent Inhibitor | 15.5 nM | 12.2 nM | [8] |
| CDK12/13-IN-3 | CDK12/13 | Inhibitor | 107.4 nM | 79.4 nM | [10] |
| YJZ5118 | CDK12/13 | Inhibitor | 39.5 nM | 26.4 nM | [8] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity of CDK12/13 Degraders
| Compound Name | Target(s) | Type | DC50 (CDK12) | DC50 (CDK13) | Cell Line | Reference |
| PROTAC Degrader-1 (7f) | CDK12/13 | PROTAC | 2.2 nM | 2.1 nM | - | [8] |
| YJ9069 | CDK12/13 | PROTAC | - | - | VCaP (IC50 = 22.22 nM) | [8] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. IC50 for YJ9069 refers to anti-proliferative activity.
Synthesis of CDK12/13 Inhibitors
The synthesis of selective CDK12/13 inhibitors often involves multi-step organic chemistry routes. While specific, proprietary synthesis protocols are detailed in patents and publication supplementary materials, the general strategies can be outlined.
-
Scaffold Hopping and SAR: The design of many inhibitors, such as the flavone-based CDK1 inhibitor, begins with a known kinase-binding scaffold.[6] Medicinal chemists then perform structure-activity relationship (SAR) studies, systematically modifying different parts of the molecule to improve potency and selectivity for the target kinase (e.g., CDK13) over others.[6]
-
Covalent Inhibitor Design: For covalent inhibitors like THZ531, the synthesis involves incorporating an electrophilic "warhead" (e.g., an acrylamide group) onto a selective kinase-binding scaffold. This warhead is positioned to react with a non-catalytic cysteine residue near the active site of CDK12/13, leading to irreversible binding.[4]
-
PROTAC Synthesis: The synthesis of a PROTAC degrader like YJ9069 involves three key components:
-
A "warhead" that binds to the target protein (e.g., a CDK12/13 inhibitor).
-
A ligand that binds to an E3 ubiquitin ligase (e.g., derivatives of thalidomide or pomalidomide for Cereblon).
-
A flexible linker that connects the two components. The synthesis involves the separate preparation of these three modules followed by their chemical conjugation.
-
Experimental Protocols
Characterizing novel CDK12/13 inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, mechanism of action, and therapeutic potential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK12/13.
-
Objective: To determine the IC50 value of an inhibitor against purified CDK12/Cyclin K and CDK13/Cyclin K complexes.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinantly express and purify human CDK12/Cyclin K and CDK13/Cyclin K complexes.[7] A synthetic peptide derived from the RNAPII CTD is often used as a substrate.
-
Reaction Setup: In a microplate, combine the kinase, the peptide substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) in a suitable kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., SR-4835) to the reaction wells. Include a DMSO control (vehicle).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the peptide on a filter membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo™) that measure ADP production can be used.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cell lines.
-
Objective: To determine the anti-proliferative activity (IC50) of a CDK12/13 inhibitor in relevant cancer cell lines (e.g., triple-negative breast cancer, glioblastoma).[3][8]
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric or fluorometric method. Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo®: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the IC50.
-
Western Blot for Target Engagement and Degradation
Western blotting is used to confirm that the inhibitor affects its target within the cell.
-
Objective: To verify the inhibition of CDK12/13 activity by measuring the phosphorylation of its substrate (p-RNAPII Ser2) or to confirm target degradation by a PROTAC.
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor or degrader at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total CDK12, total CDK13, phospho-RNAPII (Ser2), and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in p-RNAPII Ser2 levels (for inhibitors) or the reduction in total CDK12/13 protein levels (for degraders).[10][11]
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to CDK13 and its inhibitors.
CDK13 Signaling Pathway in Transcription
Caption: CDK13/Cyclin K complex phosphorylates RNAPII to promote transcription.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a novel CDK13 inhibitor.
Mechanism of a CDK13 PROTAC Degrader
Caption: PROTACs induce degradation of CDK13 via the ubiquitin-proteasome system.
References
- 1. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biospace.com [biospace.com]
- 5. What are CDK13 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Impact of CDK13 Inhibition on the DNA Damage Response
I am unable to provide information about a specific molecule designated "Cdk-IN-13" as extensive searches have not yielded any scientific literature or data related to this identifier. It is possible that this is a very new compound, an internal designation not yet in the public domain, or a potential typographical error.
However, based on your interest in the impact of CDK inhibitors on the DNA damage response, I can provide a comprehensive technical guide on a closely related and well-researched topic: The role of CDK13 and its inhibitors in the DNA Damage Response . Cyclin-dependent kinase 13 (CDK13) is a crucial regulator of transcription and has emerged as a significant player in maintaining genomic stability.[1][2] Its inhibition has profound effects on the DNA damage response, making it a compelling target in oncology.[3][4]
This guide will adhere to your specified requirements, providing in-depth data, experimental protocols, and pathway visualizations.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Cyclin-Dependent Kinase 13 (CDK13) and its role in the DNA Damage Response (DDR).
Introduction to CDK13
Cyclin-dependent kinase 13 (CDK13), previously known as CDC2L5, is a member of the CDK family of serine/threonine kinases.[5][6] In partnership with its regulatory subunit, Cyclin K, CDK13 plays a critical role in regulating gene expression through the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[7] This activity is essential for transcription elongation and mRNA processing.[7][8] Emerging evidence indicates that CDK13 is also intricately linked to the maintenance of genomic integrity and the cellular response to DNA damage.[1] Dysregulation of CDK13 has been implicated in various cancers, making it an attractive therapeutic target.[3][9]
The Role of CDK13 in the DNA Damage Response
CDK13 contributes to the DNA damage response primarily by regulating the transcription of key DDR genes.[1] Inhibition of CDK12/13 has been shown to suppress the expression of genes involved in DNA damage repair pathways, including homologous recombination (HR).[3] This transcriptional suppression leads to a state of "BRCAness" in cancer cells, rendering them more susceptible to DNA damaging agents and PARP inhibitors.
Inactivation of CDK12/13 can also trigger an immune response. By inducing transcription-replication conflicts and the accumulation of R-loops, CDK12/13 inhibition leads to the release of cytosolic DNA.[10] This, in turn, activates the cGAS-STING pathway, promoting an anti-tumor immune response.[10]
Quantitative Data on the Effects of CDK13 Inhibition
The following tables summarize quantitative data from studies investigating the impact of CDK13 inhibitors on cancer cells. A common tool for studying CDK12/13 is the dual inhibitor THZ531.[4]
Table 1: In Vitro Efficacy of the CDK12/13 Inhibitor THZ531 in Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs) [4]
| Parameter | THZ531 (CDK12/13 Inhibitor) | Palbociclib (CDK4/6 Inhibitor) | 5-Fluorouracil | Oxaliplatin | SN38 (Irinotecan metabolite) |
| IC50 Range (μM) | 0.06 - 4.2 | 2.5 - 17 | Not specified | Not specified | Not specified |
| Mean IC50 (μM) | Not specified | Not specified | 4.2 | 21.4 | 0.07 |
This data demonstrates the dose-dependent activity of THZ531 in CRC PDOs and its superior efficacy compared to a CDK4/6 inhibitor and standard chemotherapy agents.[4]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for assessing the impact of CDK13 inhibition on the DNA damage response.
Cell Viability Assay (Example using CellTiter-Glo®)
This protocol is adapted from studies assessing the efficacy of CDK inhibitors.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CDK13 inhibitor.
Materials:
-
Cancer cell lines or patient-derived organoids
-
CDK13 inhibitor (e.g., THZ531)
-
Standard chemotherapy agents (for comparison)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells or organoids in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the CDK13 inhibitor and control compounds in culture medium. A common concentration range is 0.001 to 100 μM.[4]
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the plates for a specified period, typically 72 hours.[4]
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.
Western Blot for DNA Damage Markers
Objective: To assess the induction of DNA damage and apoptosis following CDK13 inhibition.
Materials:
-
Cancer cell lines
-
CDK13 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-CDK13, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the CDK13 inhibitor at various concentrations and time points.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
The following diagrams illustrate the central role of CDK13 in gene expression and the consequences of its inhibition on the DNA damage response.
Caption: The role of the CDK13/Cyclin K complex in transcription and maintaining genomic stability.
Caption: The impact of CDK13 inhibition on the DNA damage response pathway.
Conclusion and Future Directions
CDK13 is a critical regulator of transcription with a profound impact on the DNA damage response. Inhibition of CDK13 represents a promising therapeutic strategy, particularly for cancers with existing DNA repair deficiencies. The ability of CDK13 inhibitors to induce a "BRCAness" phenotype suggests synergistic potential with PARP inhibitors. Furthermore, the discovery that CDK12/13 inactivation can stimulate an anti-tumor immune response opens up new avenues for combination therapies with immune checkpoint inhibitors.[10] Future research should focus on the development of more selective CDK13 inhibitors to minimize off-target effects and to fully elucidate the specific roles of CDK13 versus CDK12 in the DNA damage response. A deeper understanding of the mechanisms underlying resistance to CDK13 inhibition will also be crucial for the successful clinical translation of these agents.
References
- 1. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK13-Mediated Cell Cycle Disorder Promotes Tumorigenesis of High HMGA2 Expression Gastric Cancer [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. CDK13 - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. Coming of Age: Targeting Cyclin K in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK13, a New Potential Human Immunodeficiency Virus Type 1 Inhibitory Factor Regulating Viral mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK13-Mediated Cell Cycle Disorder Promotes Tumorigenesis of High HMGA2 Expression Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Structural Insights into the Inhibition of CDK12 by Small Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key event for the processivity of transcription and the co-transcriptional processing of mRNA.[1][2] Dysregulation of CDK12 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the structural biology of inhibitor binding to CDK12, with a focus on providing researchers with the necessary information to understand the molecular basis of inhibition and to guide further drug discovery efforts.
While this guide aims to be comprehensive, it is important to note that specific structural and quantitative data for an inhibitor termed "Cdk-IN-13" is not publicly available in the scientific literature. Therefore, this document will focus on well-characterized CDK12 inhibitors with available co-crystal structures and binding data to illustrate the principles of CDK12 inhibition.
Quantitative Data on CDK12 Inhibitors
The following table summarizes the binding affinities and structural information for several known CDK12 inhibitors. This data provides a comparative view of their potency and the availability of structural information in the Protein Data Bank (PDB).
| Inhibitor Name | Target(s) | IC50 (nM) | PDB ID | Resolution (Å) |
| SR-4835 | CDK12/13 | CDK12: Not specified in abstract | 8P81 | 2.68[5] |
| THZ531 | CDK12/13 (covalent) | Not specified in abstract | 5ACB | 2.70 |
| BSJ-01-175 | CDK12/13 (covalent) | Not specified in abstract | 7NXK | 3.00[6] |
| Compound 3 | CDK12 | 13 | Not Available | N/A |
| CDK12-IN-2 | CDK12/13 | CDK12: 52, CDK13: 10 | Not Available | N/A |
| CDK12-IN-3 | CDK12 | 31 | Not Available | N/A |
Experimental Protocols
Detailed methodologies are critical for the successful structural determination of protein-ligand complexes. Below are synthesized protocols for the key experiments involved in studying CDK12-inhibitor interactions.
Expression and Purification of the CDK12/Cyclin K Complex
Recombinant human CDK12/Cyclin K complex is typically expressed using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda Sf9) to ensure proper protein folding and post-translational modifications.[7][8][9]
Protocol:
-
Cloning: The gene encoding the kinase domain of human CDK12 (e.g., residues 715-1052) and full-length or a truncated version of human Cyclin K (e.g., residues 11-267) are cloned into a suitable baculovirus transfer vector, often with an N-terminal affinity tag (e.g., His-tag or GST-tag) on one of the partners to facilitate purification.[9] Co-expression can be achieved using a single vector containing both genes separated by a 2A self-cleaving peptide sequence.[8]
-
Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Sf9 cells.
-
Protein Expression: Suspension cultures of Sf9 cells are infected with the recombinant baculovirus. For full activation of CDK12, co-infection with a virus expressing a Cdk-activating kinase (CAK) may be necessary to achieve phosphorylation of the T-loop.[7]
-
Cell Lysis and Affinity Chromatography: Infected cells are harvested, lysed, and the protein complex is purified from the soluble fraction using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
-
Tag Cleavage and Further Purification: The affinity tag is often removed by proteolytic cleavage (e.g., with TEV or PreScission protease) to obtain a more homogenous protein sample. The complex is then further purified by ion-exchange chromatography and size-exclusion chromatography to ensure high purity and homogeneity.[7]
Co-crystallization of CDK12/Cyclin K with Inhibitors
Obtaining high-quality crystals of the protein-inhibitor complex is a critical step for X-ray crystallography.
Protocol:
-
Complex Formation: The purified CDK12/Cyclin K complex is incubated with a molar excess of the inhibitor (typically 2- to 10-fold) to ensure saturation of the binding site.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using commercially available or custom-made screens that vary in precipitant, buffer pH, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically refining the crystallization conditions (e.g., protein concentration, inhibitor concentration, precipitant concentration, pH, and temperature) to obtain well-diffracting, single crystals.
-
Cryo-protection and Data Collection: Crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.
Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the signaling pathway of CDK12 and the general workflow for determining the structure of a CDK12-inhibitor complex.
Caption: CDK12 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for structural determination.
Conclusion
The structural biology of CDK12 provides a powerful platform for the rational design of novel and selective inhibitors. While direct structural information for "this compound" remains elusive, the wealth of data on other inhibitors offers significant insights into the key interactions required for potent inhibition. The detailed experimental protocols provided herein serve as a guide for researchers aiming to elucidate the structures of new CDK12-inhibitor complexes, which will undoubtedly accelerate the development of targeted therapies for cancers driven by CDK12 dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. The structure and substrate specificity of human Cdk12/Cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, Purification, and Identification of Associated Proteins of the Full-length hCDK12/CyclinK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
The Impact of Cdk-IN-13 on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of Cdk-IN-13, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), on the phosphorylation of RNA Polymerase II (Pol II). Understanding this interaction is critical for research into transcriptional regulation and the development of novel therapeutics targeting transcription-addicted cancers.
Introduction: The Role of CDK12 in Transcriptional Regulation
The transcription of protein-coding genes by RNA Polymerase II is a tightly regulated process orchestrated by a series of post-translational modifications on its C-terminal domain (CTD). The Pol II CTD consists of multiple repeats of the heptapeptide consensus sequence Y₁S₂P₃T₄S₅P₆S₇. The phosphorylation state of this domain, particularly at Serine 2 (Ser2) and Serine 5 (Ser5), acts as a dynamic scaffold, recruiting factors that control the various stages of transcription, from initiation and elongation to termination and RNA processing.[1][2]
Several Cyclin-Dependent Kinases (CDKs) are responsible for this "CTD code." While CDK7 phosphorylates Ser5 during transcription initiation, CDK12, in complex with its partner Cyclin K (CycK), plays a crucial role during the elongation phase. The CDK12/CycK complex is a key driver of productive transcription elongation, primarily through the phosphorylation of Ser2 residues on the Pol II CTD.[1][2] This activity is essential for the processivity of Pol II, especially over long genes, and is critical for the expression of genes involved in the DNA damage response (DDR).[3]
This compound: A Potent and Selective CDK12 Inhibitor
This compound (also known as compound 32E) has been identified as a potent and selective inhibitor of the CDK12/CycK complex, exhibiting an IC₅₀ of 3 nM in biochemical assays.[4][5] Its high potency and selectivity make it an invaluable chemical probe for elucidating the specific roles of CDK12 in cellular processes and a promising candidate for therapeutic development.
Mechanism of Action: Inhibition of Pol II CTD Phosphorylation
The primary mechanism by which this compound exerts its effect is through the direct inhibition of the kinase activity of the CDK12/CycK complex. By blocking the catalytic function of CDK12, this compound prevents the phosphorylation of the Pol II CTD at key residues required for productive transcription.
Studies using selective CDK12 inhibitors have demonstrated a global reduction in both Ser2 and Ser5 phosphorylation of the Pol II CTD.[1][6] This loss of phosphorylation impairs the ability of Pol II to efficiently elongate, leading to a genome-wide defect in transcription.[1][2][6] The consequence is the premature termination of transcription and the subsequent downregulation of genes that are highly dependent on CDK12 activity, such as core DDR genes (e.g., BRCA1, ATR, FANCI).[3]
Quantitative Data on CDK12 Inhibition
While specific selectivity data for this compound is detailed in its discovery publication, the following tables provide representative quantitative data for THZ531, another well-characterized and highly selective covalent inhibitor of CDK12/13, to illustrate the typical potency and effects of this inhibitor class.
Table 1: Biochemical Potency of a Representative CDK12/13 Inhibitor (THZ531)
| Kinase Target | IC₅₀ (nM) |
|---|---|
| CDK12 | 155 |
| CDK13 | 68 |
| CDK7 | >10,000 |
| CDK9 | 4,300 |
Data is illustrative and compiled from public sources. Actual values may vary between experiments.
Table 2: Cellular Effects of CDK12/13 Inhibition on Pol II Phosphorylation
| Cell Line | Treatment | Effect on pSer2-Pol II |
|---|---|---|
| Jurkat | THZ531 (Concentration-dependent) | Decrease |
| HCT116 | CDK12 Knockdown | Decrease |
| HAP1 | THZ531 | Decrease |
This table summarizes qualitative findings from multiple studies demonstrating the consistent effect of CDK12/13 inhibition on Ser2 phosphorylation of RNA Polymerase II.[2]
Experimental Protocols and Workflows
Assessing the impact of this compound on Pol II phosphorylation involves specific biochemical and cellular assays. Detailed protocols for two key experiments are provided below.
In Vitro Kinase Assay for CDK12/CycK
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CDK12/CycK complex.
References
- 1. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Reactome | CCNK:CDK12 binds RNA Pol II at DNA repair genes [reactome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Characterization of Cyclin-Dependent Kinase 13 (CDK13) Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential experimental framework for the initial characterization of novel CDK13 inhibitors. Cyclin-dependent kinase 13 (CDK13), in complex with its partner Cyclin K, plays a crucial role in regulating transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II.[1] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3] This document outlines key in vitro and cell-based assays, presents data in a structured format, and provides detailed experimental protocols and visual workflows to facilitate the systematic evaluation of CDK13 inhibitor candidates.
Data Presentation: Quantitative Analysis of CDK13 Inhibitor Potency
The initial characterization of a CDK13 inhibitor involves quantifying its potency and selectivity. This is typically achieved through biochemical and cell-based assays to determine the half-maximal inhibitory concentration (IC50). Below are tables summarizing the activity of representative CDK12/13 inhibitors and degraders.
Table 1: In Vitro Activity of CDK12/13 Degraders
| Compound | Target(s) | Assay Type | IC50 (nM) | Cell Line |
| YJ9069 | CDK12/13 Degrader | Cell Viability | < 20 | VCaP |
| YJ1206 | CDK12/13 Degrader | Cell Viability | < 20 | VCaP |
Data extracted from a study on orally bioavailable CDK12/13 degraders.[1]
Table 2: Kinase Inhibitory Activity of a Representative Compound
| Compound | Kinase Target | Assay Type | IC50 (µM) |
| Compound 2k | CD13 | Enzymatic Assay | 4.3 |
Illustrative data from a study on CD13 inhibitors.[4]
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a novel inhibitor. The following sections provide step-by-step methodologies for key assays.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of an inhibitor to the CDK13/Cyclin K complex.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based assay.[5] It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the CDK13/Cyclin K complex and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).[5] Binding of the tracer to the kinase brings the Eu-chelate and the fluorophore into close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
Materials:
-
CDK13/Cyclin K enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound
-
Kinase Buffer
-
384-well plate
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase buffer to a 4x final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a 2x solution of the CDK13/Cyclin K and Eu-anti-Tag antibody mixture in kinase buffer.
-
Tracer Preparation: Prepare a 4x solution of the kinase tracer in kinase buffer.
-
Assay Assembly:
-
Add 4 µL of the 4x test compound solution to the wells of the 384-well plate.
-
Add 8 µL of the 2x kinase/antibody mixture to each well.
-
Add 4 µL of the 4x tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, produces a luminescent signal that is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., VCaP)[1]
-
Cell culture medium and supplements
-
Test compound
-
96-well clear bottom plate
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 5 days).[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the results against the compound concentration to determine the IC50 value.
Western Blotting for Target Engagement and Pathway Modulation
Western blotting is used to assess the inhibitor's effect on CDK13 protein levels (for degraders) and the phosphorylation of its downstream targets, such as the RNA Polymerase II C-terminal domain (RNAPII CTD).[1][6]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Materials:
-
Cell lysate from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK13, anti-phospho-RNAPII Ser2, anti-GAPDH/Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with the inhibitor and a vehicle control. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.[7]
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental processes. The following diagrams are generated using the DOT language for Graphviz.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. News - CD13 inhibitor - LARVOL VERI [veri.larvol.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Downstream Effects of CDK12/13 Inhibition by Cdk-IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular consequences of inhibiting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13) using the chemical probe Cdk-IN-13 and other similar inhibitors. The information presented herein is intended to support further research and drug development efforts targeting these critical transcriptional regulators.
Introduction to CDK12 and CDK13
CDK12 and CDK13 are closely related serine/threonine kinases that, in complex with Cyclin K, play pivotal roles in regulating gene expression.[1][2] Their primary substrate is the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), the largest subunit of the enzyme responsible for transcribing DNA into RNA.[2][3] Specifically, CDK12 and CDK13 phosphorylate Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD.[2][4] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, ensuring the processivity of RNAPII over long gene bodies.[2][5]
While both kinases share significant homology and overlapping functions, they also possess distinct roles.[1][2] CDK12 is particularly critical for the expression of long genes, including many involved in the DNA damage response (DDR), such as BRCA1.[1][6] CDK13 has been implicated in the regulation of small nuclear and nucleolar RNA (snRNA and snoRNA) expression and nuclear RNA surveillance.[7] Due to their functional redundancy, dual inhibition of both CDK12 and CDK13 often results in more potent cellular effects than targeting either kinase alone.[5][6]
Mechanism of Action of CDK12/13 Inhibitors
Small molecule inhibitors targeting CDK12/13, such as THZ531 (a compound structurally related to the conceptual this compound), act by binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their substrates.[1] The primary downstream effect of this inhibition is a global reduction in RNAPII CTD Ser2 phosphorylation.[4][5] This leads to a cascade of events impacting multiple stages of gene expression.
Downstream Effects of CDK12/13 Inhibition
The most immediate and profound consequence of CDK12/13 inhibition is the disruption of transcription elongation.[5] Inhibition leads to:
-
Reduced RNAPII Processivity: Without Ser2 phosphorylation, RNAPII is less processive and more prone to premature termination.[2][5] This effect is particularly pronounced on long genes.[1][6]
-
Decreased Elongation Rate: The rate at which RNAPII transcribes DNA is significantly reduced upon dual inhibition of CDK12 and CDK13.[5]
-
Alternative Polyadenylation: Inhibition of CDK12/13 promotes the use of proximal alternative polyadenylation sites, leading to the production of truncated, often non-functional, mRNA transcripts.[2][5]
A critical consequence of CDK12 inhibition is the downregulation of key genes involved in the DNA damage response (DDR), particularly those involved in homologous recombination repair.[1][6] This includes genes such as BRCA1, ATM, and FANCF. The suppression of these genes sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, creating a synthetic lethal interaction.[8]
CDK12 and CDK13 are involved in co-transcriptional RNA splicing.[9] Inhibition of these kinases impairs the splicing of a subset of promoter-proximal introns, particularly those with weak 3' splice sites.[9][10] Mechanistically, CDK12/13 activity promotes the interaction between RNAPII and the splicing factor SF3B1.[9]
Dual inhibition of CDK12 and CDK13 disrupts the morphology of the nucleolus and leads to aberrant expression of intergenic spacer (IGS) transcripts within the ribosomal DNA.[7] This is accompanied by a decrease in the expression of RNA exosome proteins, which are responsible for degrading such aberrant transcripts.[7]
While single inhibition of either CDK12 or CDK13 has minimal effects on cell viability, dual inhibition potently induces cell death in various cancer cell lines.[5] This is often preceded by cell cycle arrest.[4][6]
Recent studies have shown that inactivation of CDK12/13 can trigger an anti-tumor immune response.[11][12] Mechanistically, CDK12/13 depletion leads to the release of cytosolic nucleic acids, which activates the cGAS-STING signaling pathway.[12] This, in turn, promotes the infiltration of CD8+ T cells into the tumor microenvironment and enhances the efficacy of immune checkpoint blockade.[12]
Quantitative Data on CDK12/13 Inhibition
The following tables summarize key quantitative data from studies on CDK12/13 inhibitors.
| Inhibitor | Target(s) | Cell Line | Assay | Value | Reference |
| THZ531 | CDK12/13 | Jurkat | Proliferation (IC50) | 50 nM | [1] |
| SY-1365 | CDK7 | - | Cell Proliferation (EC50) | 33 nM | [9][10] |
| THZ531 | CDK12/13 | - | Cell Proliferation (EC50) | 100 nM | [9][10] |
Note: this compound is a representative name for a CDK inhibitor. The data presented here is for well-characterized inhibitors with similar mechanisms of action.
Experimental Protocols
Detailed methodologies for key experiments used to study the effects of CDK12/13 inhibition are outlined below.
-
Principle: To determine the effect of CDK12/13 inhibitors on cell growth and survival.
-
Methodology:
-
Cells are seeded in 96-well plates at a specific density.
-
The following day, cells are treated with a serial dilution of the CDK12/13 inhibitor (e.g., THZ531) or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Data is normalized to vehicle-treated cells, and IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated using non-linear regression analysis in software like GraphPad Prism.
-
-
Principle: To detect changes in the expression levels and phosphorylation status of specific proteins following inhibitor treatment.
-
Methodology:
-
Cells are treated with the CDK12/13 inhibitor or vehicle for a specified time.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., phospho-RNAPII Ser2, total RNAPII, CDK12, CDK13, PARP, or a loading control like β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Principle: To perform a global analysis of changes in gene expression and RNA processing (splicing, polyadenylation) following CDK12/13 inhibition.
-
Methodology:
-
Cells are treated with the inhibitor or vehicle.
-
Total RNA is extracted using a method that preserves RNA integrity (e.g., TRIzol reagent).
-
RNA quality and quantity are assessed.
-
A library of cDNA fragments is prepared from the RNA samples. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
The library is sequenced using a next-generation sequencing platform (e.g., Illumina).
-
The resulting sequencing reads are aligned to a reference genome.
-
Bioinformatic analysis is performed to identify differentially expressed genes, changes in alternative splicing, and altered polyadenylation site usage.
-
-
Principle: To directly measure the inhibitory activity of a compound on the kinase activity of CDK12 or CDK13.
-
Methodology:
-
Recombinant CDK12/Cyclin K or CDK13/Cyclin K enzyme is incubated with a substrate (e.g., a peptide corresponding to the RNAPII CTD) and ATP (often radiolabeled with ³²P or ³³P) in a reaction buffer.
-
The inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a set time at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the substrate from the free ATP (e.g., using phosphocellulose paper) and measuring the incorporated radioactivity with a scintillation counter.
-
IC50 values are calculated based on the dose-response curve.
-
Visualizations of Signaling Pathways and Workflows
Conclusion
Inhibition of CDK12 and CDK13 represents a promising therapeutic strategy for various cancers. The profound downstream effects on transcription, RNA processing, and the DNA damage response create multiple vulnerabilities that can be exploited for therapeutic benefit. This guide provides a foundational understanding of these effects and the experimental approaches used to study them, serving as a valuable resource for researchers in the field of oncology and drug discovery. The interplay between CDK12/13 inhibition and the immune system further broadens the potential applications of these inhibitors, particularly in combination with immunotherapies. Continued research into the nuanced roles of CDK12 and CDK13 will undoubtedly uncover new therapeutic opportunities.
References
- 1. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathological roles of the transcriptional kinases CDK12 and CDK13 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. CDK12/13 promote splicing of proximal introns by enhancing the interaction between RNA polymerase II and the splicing factor SF3B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunotherapy Success Tied to CDK12/13 Inhibition | Technology Networks [technologynetworks.com]
- 12. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Novel Cyclin-Dependent Kinase (CDK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: The following protocols and application notes provide a general framework for the in vitro evaluation of novel Cyclin-Dependent Kinase (CDK) inhibitors. Specific details for a compound designated "Cdk-IN-13" were not available in the public domain at the time of this writing. Therefore, the presented methodologies are based on established assays for other well-characterized CDK inhibitors and should be adapted as necessary for the specific compound of interest.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle, transcription, and other fundamental cellular processes.[1][2][3] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[3] The development of small molecule inhibitors targeting CDKs has led to new therapeutic strategies for various malignancies.[1][2]
These application notes provide detailed protocols for the in vitro characterization of novel CDK inhibitors, using "this compound" as a placeholder for a generic test compound. The described assays will enable researchers to determine the inhibitory potency, selectivity, and cellular effects of new chemical entities targeting the CDK family.
Signaling Pathway
CDKs form active heterodimeric complexes with their regulatory cyclin subunits. These complexes phosphorylate a wide range of protein substrates to drive cellular processes. For instance, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression through the G1 phase of the cell cycle. Other CDKs, such as CDK9, in complex with cyclin T1, play a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.[4]
Caption: General CDK Signaling Pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified CDK-cyclin complexes.
Workflow:
Caption: In Vitro Kinase Inhibition Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT.[5]
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. For radiometric assays, include ³³P-γ-ATP as a tracer.[5]
-
CDK/Cyclin Complexes: Use commercially available or in-house purified recombinant CDK/cyclin complexes (e.g., CDK1/CycB, CDK4/CycD1, CDK9/CycT1).[6]
-
Substrate: Use a generic or specific substrate for the CDK being tested (e.g., histone H1 for CDK1, a peptide substrate for CDK9).[7]
-
Test Compound: Prepare a serial dilution of "this compound" in 10% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Detection:
-
For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated ³³P-γ-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
This assay evaluates the effect of the test compound on the proliferation of cancer cell lines.
Workflow:
Caption: Cell-Based Proliferation Assay Workflow.
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HCT116, HL-60) in their recommended growth medium.
-
-
Assay Procedure:
-
Detection (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to a DMSO control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data on a dose-response curve.
-
Data Presentation
The following tables present hypothetical data for "this compound" to illustrate how results can be summarized.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Complex | IC₅₀ (nM) |
| CDK1/Cyclin B | 150 |
| CDK2/Cyclin E | 75 |
| CDK4/Cyclin D1 | 25 |
| CDK6/Cyclin D3 | 40 |
| CDK9/Cyclin T1 | 20 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | GI₅₀ (nM) |
| MCF-7 | Breast | 120 |
| HCT116 | Colon | 95 |
| HL-60 | Leukemia | 50 |
| A549 | Lung | 250 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of novel CDK inhibitors. By performing kinase inhibition and cell-based proliferation assays, researchers can effectively determine the potency, selectivity, and anti-proliferative effects of their compounds. This information is critical for the further development of promising candidates as potential therapeutic agents.
References
- 1. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk-IN-13 (using YJ1206 as a representative CDK12/13 Degrader) in In Vivo Mouse Models
A Note on the Compound: Publicly available data for a compound specifically named "Cdk-IN-13" is limited. Therefore, these application notes and protocols are based on the well-characterized, orally bioavailable CDK12/13 degrader, YJ1206 . This compound serves as a representative example for researchers working with selective CDK12/13 inhibitors or degraders in preclinical mouse models.
Introduction
YJ1206 is a potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), developed as a proteolysis-targeting chimera (PROTAC).[1] These kinases are crucial regulators of transcription elongation and the DNA damage response (DDR).[2] By inducing the degradation of CDK12 and CDK13, YJ1206 disrupts the expression of long genes, including those critical for DNA repair, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy in various mouse models, particularly in prostate cancer, with a favorable safety profile.[1][2] A significant finding is that the degradation of CDK12/13 leads to the activation of the AKT signaling pathway, creating a synthetic lethal vulnerability when combined with AKT inhibitors.[3][4]
Data Presentation
Table 1: In Vivo Dosage and Administration of YJ1206 in Mouse Models
| Parameter | Details | Mouse Model(s) | Reference |
| Dosage | 100 mg/kg | VCaP-CRPC, WA74 PDX, Myc-CaP, B16-F10, CT26 | [3][5] |
| 25 mg/kg | CT26 (with STING1 KO) | [5] | |
| Administration Route | Oral (p.o.) | All listed models | [3][5] |
| Frequency | 3 times per week | All listed models | [3][5] |
| Vehicle | 20% PEG400, 6% Cremophor EL, and 74% PBS | Myc-CaP, B16-F10, CT26 | [5] |
Table 2: Pharmacokinetic and Toxicity Profile of YJ1206 in Mice
| Parameter | Finding | Mouse Strain | Reference |
| Oral Bioavailability | >39% | Sprague-Dawley rats (similar properties expected in mice) | [3] |
| Toxicity | Well-tolerated with no significant body weight loss or other evident adverse effects observed during prolonged treatment. | CD-1, FVB, C57BL/6, BALB/c | [1][3][5] |
| Safety Profile | Minimal toxicity in normal tissues. | CD-1 | [3] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Prostate Cancer Xenograft Mouse Model
This protocol is based on studies using VCaP castration-resistant prostate cancer (CRPC) and patient-derived xenograft (PDX) models.[1][3]
-
Animal Model:
-
Use male immunodeficient mice (e.g., NOD-scid gamma mice).
-
For cell-derived xenografts (CDX), subcutaneously inject VCaP cells (e.g., 1-2 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
For patient-derived xenografts (PDX), implant tumor fragments subcutaneously.
-
-
Tumor Growth and Treatment Initiation:
-
Compound Preparation and Administration:
-
Monitoring and Endpoints:
-
Pharmacodynamic Analysis (Optional):
-
A satellite group of mice can be used for pharmacodynamic studies.
-
After a short treatment period (e.g., 5 days), harvest tumors to assess the degradation of CDK12/13 and downstream markers of apoptosis (e.g., cleaved PARP, γ-H2AX) by immunoblotting or immunohistochemistry.[3]
-
Protocol 2: Combination Therapy with an AKT Inhibitor
This protocol leverages the synthetic lethal interaction between YJ1206 and AKT inhibitors.[3][4]
-
Study Design:
-
Follow the xenograft model setup as described in Protocol 1.
-
Establish four treatment groups:
-
Vehicle control
-
YJ1206 (100 mg/kg, p.o., 3x/week)
-
AKT inhibitor (e.g., uprosertib, dose and schedule as per literature)
-
Combination of YJ1206 and AKT inhibitor
-
-
-
Administration and Monitoring:
-
Administer the compounds as per the defined schedule for each group.
-
Monitor tumor volume and body weight as described previously. The combination is expected to dramatically suppress tumor growth compared to single-agent treatments.[3]
-
-
Endpoint Analysis:
-
Tumor tissues can be analyzed for markers of CDK12/13 degradation, AKT pathway inhibition, and enhanced apoptosis.[3]
Visualization of Pathways and Workflows
Caption: Mechanism of action for YJ1206 leading to cancer cell death.
Caption: Synthetic lethality by combining YJ1206 with an AKT inhibitor.
Caption: Workflow for a typical in vivo efficacy study using YJ1206.
References
- 1. urotoday.com [urotoday.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Ser2 RNAPII Following CDK Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), RPB1, is a critical regulatory mechanism in transcription. The dynamic phosphorylation of serine residues at position 2 (Ser2) of the heptapeptide repeat (YSPTSPS) is essential for the transition from transcription initiation to productive elongation. Cyclin-dependent kinase 9 (CDK9), a component of the positive transcription elongation factor b (P-TEFb), is a key kinase responsible for Ser2 phosphorylation.[1] Inhibition of CDK9 with small molecule inhibitors, such as Cdk-IN-13, leads to a decrease in p-Ser2 RNAPII levels, providing a valuable tool for studying transcriptional regulation and for the development of novel therapeutics. This document provides a detailed protocol for the detection of p-Ser2 RNAPII by Western blot following treatment with a CDK inhibitor.
Signaling Pathway
The phosphorylation of RNAPII at Ser2 is a tightly regulated process involving multiple cyclin-dependent kinases. CDK9, as part of the P-TEFb complex, plays a primary role in phosphorylating Ser2, which facilitates the release of promoter-proximally paused RNAPII and promotes transcriptional elongation.[1][2] CDK12 and CDK13 also contribute to Ser2 phosphorylation, particularly during the elongation phase of transcription.[3] Treatment with a CDK9 inhibitor, such as this compound, is expected to block the kinase activity of CDK9, leading to a subsequent reduction in the phosphorylation of RNAPII at the Ser2 position. This inhibition of transcription elongation can induce apoptosis in cancer cells that are highly dependent on the continuous expression of anti-apoptotic proteins.[4][5]
Caption: CDK9-mediated phosphorylation of RNAPII at Ser2 and its inhibition.
Experimental Protocol: Western Blot for p-Ser2 RNAPII
This protocol outlines the steps for cell treatment, lysate preparation, and Western blot analysis to detect changes in p-Ser2 RNAPII levels.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound or other CDK inhibitor (e.g., Flavopiridol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-Ser2 RNAPII
-
Mouse anti-total RNAPII
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p-Ser2 RNAPII.
Detailed Procedure
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a culture plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Milk is not recommended as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[3]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-Ser2 RNAPII (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For analysis of total RNAPII and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Ser2 RNAPII signal to the total RNAPII signal and/or a loading control like β-actin.
-
Data Presentation
The following table summarizes representative quantitative data on the effect of the CDK inhibitor Flavopiridol on p-Ser2 RNAPII levels in Chronic Lymphocytic Leukemia (CLL) cells. This data is presented as an example of how to tabulate results from similar experiments with this compound.
| Treatment Group | Concentration (µM) | Duration (hours) | p-Ser2 RNAPII Levels (% of Control) | Reference |
| Vehicle (DMSO) | - | 24 | 100 | [4] |
| Flavopiridol | 3 | 24 | Significantly decreased | [4] |
| Vehicle (DMSO) | - | 1 | 100 | [6] |
| CDKI-73 | 0.06 | 1 | Reduced | [6] |
| Flavopiridol | 0.25 | 1 | Reduced | [6] |
Data is qualitative as presented in the source. Densitometric quantification would provide numerical values for comparison.
Troubleshooting and Key Considerations
-
Phosphatase Inhibition: It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of RNAPII.[3]
-
Blocking Agent: Use BSA instead of milk for blocking to avoid high background due to casein phosphorylation.[3]
-
Antibody Specificity: Ensure the primary antibody is specific for the phosphorylated Ser2 residue of the RNAPII CTD.
-
Loading Control: Use a reliable loading control, such as β-actin or total RNAPII, to ensure equal protein loading between lanes.
-
Low Abundance: Phosphorylated proteins can be of low abundance. Use a sensitive ECL substrate for detection.[3]
References
- 1. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Cdk-IN-13 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cdk-IN-13 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin K, with a reported IC50 of 3 nM[1][2]. It has demonstrated efficacy in suppressing the growth of HER2-positive breast cancer cell lines[1][2]. As with many small molecule inhibitors, the proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the solubilization and storage of this compound to maintain its stability and activity for research applications.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Target | CDK12/Cyclin K | [1][2] |
| IC50 | 3 nM | [1][2] |
| Molecular Formula | C23H27N7O3 | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1][3] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or a suitable weighing vessel. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. It is recommended to use a high-quality, anhydrous grade of DMSO to minimize degradation of the compound.
-
For example, to prepare a 10 mM stock solution, add 1 mL of DMSO for every calculated millimole of this compound.
-
-
Mixing:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visual inspection should confirm the absence of any particulate matter.
-
If the compound is difficult to dissolve, brief sonication in a water bath may be used to aid solubilization.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes[3].
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[3].
-
-
Working Solution Preparation:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer immediately before use.
-
To avoid cytotoxicity, the final concentration of DMSO in the working solution should typically be kept below 0.5%[3].
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of CDK12/Cyclin K in cell cycle regulation and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the preparation of this compound stock solutions.
References
Cdk-IN-13: A Promising Agent in Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers have identified a potent new cyclin-dependent kinase (CDK) inhibitor, Cdk-IN-13, which has demonstrated significant efficacy in preclinical studies against HER2-positive breast cancer cell lines, including those resistant to the widely used therapeutic agent trastuzumab. These findings, detailed in a recent publication, offer a promising new avenue for the treatment of this aggressive breast cancer subtype.
This compound, also known as compound 32e, is a highly selective inhibitor of the CDK12/cyclin K complex, a key regulator of gene transcription. The inhibitor has been shown to not only block the kinase activity of CDK12 but also to induce the degradation of its partner protein, cyclin K. This dual mechanism of action contributes to its potent anti-cancer effects.
Key Findings and Quantitative Data
In a pivotal study, this compound exhibited remarkable potency with a half-maximal inhibitory concentration (IC50) of 3 nM against the CDK12/cyclin K complex.[1] Its efficacy in breast cancer cell lines was demonstrated with growth inhibition (GI50) values ranging from 9 to 21 nM in both trastuzumab-sensitive and trastuzumab-resistant HER2-positive breast cancer cells.[1]
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 3 nM | CDK12/cyclin K | [1] |
| GI50 | 9-21 nM | Trastuzumab-sensitive and -resistant HER2-positive breast cancer cell lines | [1] |
The study highlighted the superior performance of this compound when compared to dinaciclib, a known pan-CDK inhibitor that has been evaluated in clinical trials. In a mouse xenograft model using the trastuzumab-resistant HCC1954 breast cancer cell line, this compound demonstrated a more significant, dose-dependent inhibition of tumor growth than dinaciclib.[1]
Mechanism of Action: Targeting the CDK12/Cyclin K Axis
CDK12 is frequently overexpressed in HER2-positive breast cancers and has been implicated in promoting tumor growth and resistance to trastuzumab.[1] this compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of CDK12 and by promoting the degradation of cyclin K, a critical partner for CDK12's function. This disruption of the CDK12/cyclin K complex interferes with the transcription of key genes involved in the DNA damage response, a pathway often exploited by cancer cells to survive therapy.
References
Application Notes and Protocols for Studying Synthetic Lethality Using CDK12/13 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "Cdk-IN-13" was not identifiable in the current literature. Therefore, these application notes focus on the well-characterized class of Cyclin-Dependent Kinase 12 and 13 (CDK12/13) inhibitors, which are frequently used to study synthetic lethality. The principles and protocols described herein are broadly applicable to potent and selective inhibitors of CDK12/13.
Introduction to CDK12/13 and Synthetic Lethality
Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are transcriptional CDKs that, in complex with Cyclin K, play a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. This activity is particularly important for the expression of long genes, including those involved in the DNA Damage Response (DDR) pathway.
Synthetic lethality is a concept in genetics where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In cancer therapy, this can be exploited by using a drug to inhibit a specific protein (like a CDK) in cancer cells that already have a mutation in a partner gene, leading to selective killing of the cancer cells while sparing normal cells.
Inhibition of CDK12/13 has been shown to induce a synthetic lethal phenotype in combination with the inhibition of other pathways, notably the Poly (ADP-ribose) polymerase (PARP) and the PI3K/AKT signaling pathways. This is because CDK12/13 inhibition can impair the expression of key DDR genes, creating a dependency on other repair or survival pathways.
Mechanism of Action of CDK12/13 Inhibitors in Inducing Synthetic Lethality
CDK12/13 inhibitors suppress the phosphorylation of RNA polymerase II, leading to defects in transcriptional elongation, particularly of long genes. This results in the downregulation of critical DDR proteins. The subsequent accumulation of DNA damage can trigger cell cycle arrest and apoptosis.
In cancers with certain genetic backgrounds, this CDK12/13 inhibition-induced state can be synthetically lethal with the inhibition of a partner pathway:
-
With PARP Inhibitors: By downregulating homologous recombination (HR) repair genes, CDK12/13 inhibitors can induce a "BRCAness" phenotype. This makes the cancer cells highly dependent on PARP for DNA repair, and thus highly sensitive to PARP inhibitors.
-
With AKT Pathway Inhibitors: Degradation or inhibition of CDK12/13 can lead to an activation of the AKT survival pathway as a compensatory response to DNA damage-induced stress.[1] Co-inhibition of this activated AKT pathway can result in a potent synthetic lethal effect.[1][2]
Quantitative Data for CDK12/13 Inhibitors in Synthetic Lethality Studies
The following tables summarize representative quantitative data for the effects of CDK12/13 inhibitors, alone and in combination with synthetic lethal partners.
Table 1: In Vitro Antiproliferative Activity of CDK12/13 Inhibitors
| Compound | Target(s) | Cell Line | IC50 (nM) | Citation |
| CDK12/13-IN-3 | CDK12, CDK13 | Multiple Cancer Cells | Nanomolar range | [3] |
| YJ1206 (PROTAC degrader) | CDK12/13 | Prostate Cancer Cells | - | [1][2] |
| ZSQ836 | CDK12/13 | Ovarian Cancer Cells | - | [4] |
| SR-4835 | CDK12 | - | - | [5] |
| THZ531 | CDK12 | - | - | [5] |
Table 2: Synergistic Effects of CDK12/13 Inhibitors with Synthetic Lethal Partners
| CDK12/13 Inhibitor/Degrader | Synthetic Lethal Partner | Cancer Type | Observed Effect | Citation |
| PP-C8 (PROTAC degrader) | PARP Inhibitor | Triple-Negative Breast Cancer | Profound synergistic antiproliferative effects | [6] |
| YJ1206 (PROTAC degrader) | AKT Inhibitor (Uprosertib) | Metastatic Castration-Resistant Prostate Cancer | Near-complete tumor regression in preclinical models | [1] |
| CDK12 Inactivation (CRISPR/Cas9) | PARP Inhibitor (Rucaparib) | Prostate Cancer | Increased sensitivity to PARPi | [7][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a CDK12/13 inhibitor, alone or in combination with a synthetic lethal partner, on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK12/13 inhibitor (e.g., CDK12/13-IN-3)
-
Synthetic lethal partner inhibitor (e.g., a PARP inhibitor or AKT inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the CDK12/13 inhibitor and the partner inhibitor in complete medium.
-
Treat the cells with the inhibitors, alone or in combination, at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by a CDK12/13 inhibitor.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CDK12/13 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the CDK12/13 inhibitor at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[9][10]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Western Blotting for Pathway Analysis
This protocol is for assessing the effect of a CDK12/13 inhibitor on the expression and phosphorylation of key proteins in the DDR and AKT pathways.
Materials:
-
Cancer cell line of interest
-
CDK12/13 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2), anti-CDK12, anti-CDK13, anti-p-AKT, anti-total AKT, anti-PARP, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the CDK12/13 inhibitor for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
Visualizations
Signaling Pathway of CDK12/13 and Synthetic Lethal Partners
Caption: CDK12/13 pathway and its synthetic lethal partners.
Experimental Workflow for Studying Synthetic Lethality
Caption: Workflow for synthetic lethality studies.
Logical Relationship of Synthetic Lethality
Caption: The concept of synthetic lethality.
References
- 1. urotoday.com [urotoday.com]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Lethal Targeting of CDK12-Deficient Prostate Cancer with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Troubleshooting & Optimization
Cdk-IN-13 off-target effects in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Cdk-IN-13 in kinase assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing inhibition of kinases other than the intended CDK target in our kinase panel screen with this compound. Is this expected?
A1: Yes, it is not uncommon for kinase inhibitors to exhibit activity against kinases other than their primary target, a phenomenon known as off-target effects. This compound has been profiled against a broad panel of kinases to determine its selectivity. While it is potent against its primary CDK target, some off-target activity has been observed, particularly at higher concentrations. Please refer to the kinase selectivity profile table below for details.
Q2: How can we confirm if the observed off-target activity is real and not an artifact of our assay?
A2: To validate your findings, we recommend the following:
-
Orthogonal Assays: Test this compound in a different kinase assay format. For example, if you are using a fluorescence-based assay, consider a radiometric or label-free assay to confirm the inhibition.
-
Dose-Response Curves: Generate full dose-response curves for the off-target kinases to determine the IC50 values. A clear dose-dependent inhibition is a good indicator of a true effect.
-
Control Compounds: Include a known selective inhibitor for the off-target kinase as a positive control in your experiments.
-
Assay Interference: Rule out any potential interference of this compound with your assay components (e.g., fluorescence quenching or enhancement, ATP competition at high compound concentrations).
Q3: What are the potential downstream cellular consequences of the observed off-target effects of this compound?
A3: The off-target activities of this compound could lead to unintended biological effects in cellular studies. For instance, inhibition of kinases in other signaling pathways, such as the MAPK or PI3K/Akt pathways, could lead to changes in cell proliferation, survival, or morphology that are independent of the on-target CDK inhibition. It is crucial to correlate the enzymatic off-target data with cellular phenotypes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values for off-target kinases | - Inconsistent assay conditions (e.g., temperature, incubation time).- Pipetting errors.- Reagent instability. | - Standardize all assay parameters.- Use calibrated pipettes and proper mixing techniques.- Prepare fresh reagents and store them appropriately. |
| No inhibition observed for a previously reported off-target kinase | - Different assay format or conditions (e.g., ATP concentration).- Incorrect protein or substrate used.- Compound degradation. | - Ensure your assay conditions are comparable to those reported.- Verify the identity and activity of your kinase and substrate.- Check the integrity of your this compound stock solution. |
| Unexpected potent inhibition of a novel off-target | - The kinase was not included in the initial selectivity panel.- Contamination of the compound stock. | - Perform a dose-response experiment to confirm the IC50.- Consider having the compound's identity and purity re-analyzed. |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK2/CycA | 15 |
| CDK9/CycT1 | 250 |
| GSK3β | 800 |
| p38α | 1,200 |
| ERK2 | >10,000 |
| AKT1 | >10,000 |
Data are representative and may vary slightly between assay formats.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination
This protocol is adapted for determining the IC50 of this compound against a panel of kinases.
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
This compound
-
Kinase Buffer
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series in the appropriate kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted this compound to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for Investigating Off-Target Effects.
Caption: On- and Potential Off-Target Signaling of this compound.
troubleshooting Cdk-IN-13 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk-IN-13.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to prevent and resolve this problem.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is a polar aprotic solvent that can dissolve a wide range of organic compounds, including this compound.
Q2: I observed precipitation after adding my this compound DMSO stock to the cell culture media. What should I do?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous environment like cell culture media. Here are the steps to resolve this:
-
Ensure Proper Dilution Technique: Instead of adding the media directly to your concentrated stock, perform serial dilutions of your stock solution in DMSO first to get closer to your final desired concentration. Then, add this diluted DMSO solution to your pre-warmed cell culture media dropwise while gently vortexing or swirling.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Sonication: If precipitation persists, you can try sonicating the media containing this compound in a water bath for a short period.
-
Gentle Warming: Gently warming the media to 37°C may also help in dissolving the precipitate. Do not overheat, as it may degrade the compound.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for extended periods, as it may be prone to hydrolysis and precipitation. For long-term storage, it is best to store this compound as a powder or as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C.
Q4: What are the optimal storage conditions for this compound?
A4: The recommended storage conditions for this compound are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are crucial for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key process in transcriptional elongation and the expression of genes involved in the DNA damage response.[1][2] By inhibiting CDK12 and CDK13, this compound disrupts these processes.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol for Treating Cells with this compound
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture media
-
Cultured cells
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired experimental concentration.
-
Add the serially diluted this compound/DMSO solution to the pre-warmed complete cell culture media to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically ≤ 0.5%).
-
Gently mix the media containing this compound.
-
Remove the existing media from your cultured cells and replace it with the media containing the desired concentration of this compound.
-
Include a vehicle control (media with the same final concentration of DMSO) in your experiment.
-
Incubate the cells for the desired treatment duration.
-
Signaling Pathway
CDK12/13 Signaling Pathway
References
Technical Support Center: Optimizing Cdk-IN-13 Concentration for Apoptosis Induction
Welcome to the technical support center for Cdk-IN-13. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound for inducing apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are critical for the regulation of gene transcription. By inhibiting CDK12 and CDK13, this compound disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This leads to premature cleavage and polyadenylation of transcripts, particularly affecting the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATM. The suppression of these key survival genes induces genomic instability and subsequently triggers apoptosis in cancer cells.[1][2][3]
Q2: What is a recommended starting concentration for this compound to induce apoptosis?
A2: The optimal concentration of this compound is cell-line dependent. Based on studies with structurally similar and functionally equivalent CDK12/13 inhibitors like THZ531 and SR-4835, a good starting point for most cancer cell lines is in the low nanomolar to low micromolar range. For initial experiments, we recommend a dose-response study ranging from 10 nM to 1 µM.[4][5][6] For sensitive cell lines, such as some triple-negative breast cancers, EC50 values for proliferation inhibition have been observed in the 15-25 nM range.[7]
Q3: How long should I incubate cells with this compound to observe apoptosis?
A3: The induction of apoptosis by this compound is time-dependent. While initial effects on transcription can be observed within hours (e.g., 6 hours), significant apoptosis typically requires longer incubation periods.[8] We recommend a time-course experiment, with endpoints at 24, 48, and 72 hours to determine the optimal duration for your specific cell line and concentration.[5][9][10] Some studies have shown a significant increase in apoptotic markers after 24 hours of treatment.[11][12]
Q4: Are there known off-target effects of this compound?
A4: this compound is designed to be a selective covalent inhibitor of CDK12 and CDK13. However, as with many kinase inhibitors, the potential for off-target effects exists, particularly at higher concentrations.[13][14][15] For instance, the related compound THZ1, a CDK7 inhibitor, also exhibits off-target activity against CDK12/13.[16] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. High concentrations of similar inhibitors (>350 nM for THZ531) have been reported to induce rapid apoptosis that may result from a combination of on- and off-target effects.[6]
Q5: In which cell types is this compound expected to be most effective?
A5: this compound is expected to be particularly effective in cancer cells that are highly dependent on transcriptional regulation for their survival and proliferation. This includes various solid tumors such as triple-negative breast cancer, ovarian cancer, and glioblastoma, as well as hematological malignancies.[1][2][4][11][17] Tumors with existing deficiencies in the DNA damage response may also exhibit increased sensitivity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and establishing a dose-response curve.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[19][20]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the optimal time determined from previous experiments.
-
Harvest both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.[22]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[24][25]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23][26]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[23][27]
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity present.[28][29]
Data Presentation
Table 1: Recommended Concentration Range of this compound Analogs for Apoptosis Induction in Various Cancer Cell Lines.
| Inhibitor | Cell Line(s) | Effective Concentration Range | Observation | Reference |
| THZ531 | Jurkat (T-cell leukemia) | 50 nM (IC50) | Irreversible decrease in proliferation | [5][6][9] |
| THZ531 | Neuroblastoma cell lines | 100 - 400 nM | Selective cytotoxicity | [8] |
| THZ531 | Ovarian cancer cell lines | ~200 nM | Impaired cell viability | [30] |
| SR-4835 | Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231, etc.) | 15.5 - 24.9 nM (EC50) | Inhibition of proliferation | [7] |
| SR-4835 | MDA-MB-231 | 30 - 90 nM | Induction of DNA damage and apoptosis | [7] |
| SR-4835 | 4T1 (murine breast cancer) | Dose-dependent | Reduction in viability, increase in apoptosis | [31] |
Table 2: Time-Course of Apoptosis Induction with CDK12/13 Inhibitors.
| Inhibitor | Cell Line | Time Point | Observation | Reference |
| THZ531 | Jurkat | 72 hours | 30-40% Annexin V positive cells at >50 nM | [5] |
| THZ531 | Glioblastoma cells | 6 hours | No significant apoptosis or DNA damage | [11][12] |
| THZ531 | Glioblastoma cells | 24 hours | Increase in apoptotic cells and DNA damage | [11][12] |
| P276-Gemcitabine | Pancreatic cancer cells | 24 hours | Increased caspase 3/7 activity | [28] |
| Dinaciclib | Medulloblastoma cells | 24 hours | Robust caspase 3/7 activation | [32] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptosis detected | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant.- Reagents are degraded. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the expression of CDK12/13 in your cell line.- Use a positive control for apoptosis (e.g., staurosporine) to validate the assay. |
| High background apoptosis in control cells | - Cells were over-confluent.- Harsh cell handling during harvesting.- Contamination. | - Seed cells at a lower density.- Use gentle pipetting and a non-enzymatic cell detachment method for adherent cells.- Check for mycoplasma contamination. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent reagent preparation.- Fluctuation in incubator conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound for each experiment.- Ensure stable temperature and CO2 levels in the incubator. |
| Annexin V positive, PI negative in most cells | - Cells are in the early stages of apoptosis. | - This is an expected result for early apoptosis. To observe progression, increase the incubation time. |
| All cells are PI positive | - this compound concentration is too high, causing rapid necrosis.- Cells were harvested too late.- Mechanical damage to cells. | - Lower the concentration of this compound.- Harvest cells at an earlier time point.- Handle cells more gently during staining.[27] |
| MTT assay shows low viability, but apoptosis assays are negative | - this compound is causing cell cycle arrest without immediate apoptosis.- The compound is cytostatic rather than cytotoxic at the tested concentration. | - Analyze cell cycle distribution by flow cytometry (e.g., PI staining of fixed cells).- Increase the concentration or incubation time to see if apoptosis is induced at higher doses/later time points. |
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound.
References
- 1. CDK12/13 | Insilico Medicine [insilico.com]
- 2. The promise and current status of CDK12/13 inhibition for the treatment of cancer [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 27. yeasenbio.com [yeasenbio.com]
- 28. CDK-4 inhibitor P276 sensitizes Pancreatic Cancer cells to Gemcitabine induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
minimizing Cdk-IN-13 toxicity in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing toxicity associated with the use of Cdk-IN-13 in animal studies. The information is compiled from preclinical research on various cyclin-dependent kinase (CDK) inhibitors and degraders.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Significant Body Weight Loss in Treated Animals
-
Question: We are observing a body weight loss of over 15% in our mouse cohort treated with this compound. What are the potential causes and how can we mitigate this?
-
Answer: Significant body weight loss is a common toxicity concern with CDK inhibitors.[1] Several factors could be contributing to this observation.
-
Dose-Related Toxicity: The current dose of this compound may be too high. It is crucial to perform a dose-response study to identify the maximum tolerated dose (MTD).
-
Formulation Issues: The vehicle used for this compound administration can sometimes cause adverse effects.[2][3] Consider evaluating the toxicity of the vehicle alone in a control group. Optimizing the formulation may improve tolerability.
-
Off-Target Effects: While this compound is designed to be a specific CDK inhibitor, off-target activities at higher concentrations can lead to unexpected toxicities.
-
Dehydration and Reduced Food Intake: The compound may be causing malaise, leading to decreased food and water consumption.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound to a lower, previously tested concentration or perform a new dose-escalation study.
-
Formulation Optimization: If vehicle-related toxicity is suspected, explore alternative, well-tolerated formulation vehicles.[2][3]
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food to mitigate weight loss.
-
Monitor Animal Welfare: Increase the frequency of animal monitoring to identify early signs of distress.[4]
-
Issue 2: Organ-Specific Toxicities Observed During Histopathological Analysis
-
Question: Our histopathology results show signs of renal tubular degeneration and gonadal fat necrosis in animals treated with this compound. How should we interpret and manage these findings?
-
Answer: Organ-specific toxicities can occur with CDK inhibitors and require careful evaluation.[1][5]
-
Renal Toxicity: Renal tubular degeneration has been reported with some CDK inhibitors.[5] This could be a direct effect of the compound on the kidneys or secondary to other systemic effects.
-
Gonadal Fat Necrosis: This finding, observed with a CDK12/13 degrader, suggests a potential localized inflammatory response or metabolic disruption.[1]
Troubleshooting and Management:
-
Dose-Dependence: Determine if the observed toxicities are dose-dependent by evaluating tissues from animals treated with different concentrations of this compound.
-
Biomarker Analysis: Monitor serum chemistry panels for markers of kidney function (e.g., BUN, creatinine) and complete blood counts to assess overall health.[1]
-
Reversibility Study: If the toxicities are a concern for longer-term studies, conduct a reversibility study where a cohort of animals is allowed a treatment-free recovery period to see if the organ damage resolves.[5]
-
Mechanism of Toxicity Investigation: To understand the underlying cause, consider performing mechanistic studies, such as gene expression analysis in the affected organs, to identify perturbed pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK12 and CDK13.[6][7] These kinases are crucial for the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II.[6][7] By inhibiting CDK12 and CDK13, this compound disrupts the expression of genes involved in the DNA damage response (DDR), leading to a "BRCAness" phenotype in cancer cells and rendering them more susceptible to DNA-damaging agents.[6]
Q2: What are the common toxicities associated with CDK inhibitors in animal studies?
A2: Common toxicities observed with CDK inhibitors in preclinical animal models include:
-
Hematological Toxicities: Myelosuppression, leading to decreases in white blood cells (neutropenia), red blood cells, and platelets.[5]
-
Gastrointestinal Toxicities: Diarrhea, weight loss, and mucosal inflammation.[8]
-
Organ-Specific Toxicities: Renal tubular degeneration, lymphoid depletion, and vascular injury at the injection site have been reported.[1][5]
Q3: How can I establish a safe and effective dose for this compound in my animal model?
A3: Establishing a safe and effective dose requires a systematic approach:
-
Maximum Tolerated Dose (MTD) Study: Begin with a dose-escalation study to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. PD studies will help correlate the drug concentration with the desired biological effect (e.g., inhibition of CDK12/13 activity in tumor tissue).
-
Efficacy Studies: Once the MTD and a biologically active dose range are established, conduct efficacy studies in your tumor model, starting with doses below the MTD.
Q4: Are there strategies to improve the therapeutic index of this compound?
A4: Yes, several strategies can be employed to improve the therapeutic index (the ratio of the toxic dose to the therapeutic dose):
-
Combination Therapy: Combining this compound with other agents, such as PARP inhibitors or chemotherapy, may allow for lower, less toxic doses of each drug while achieving a synergistic anti-tumor effect.[6]
-
Optimized Dosing Schedule: Exploring different dosing schedules (e.g., intermittent dosing versus daily dosing) can help manage toxicities while maintaining efficacy.
-
Formulation Development: Improving the formulation to enhance oral bioavailability or targeted delivery can reduce systemic exposure and associated toxicities.[1][2][3]
Quantitative Data Summary
Table 1: In Vivo Toxicity Profile of a CDK12/13 Degrader (YJ9069) in Mice [1]
| Dose (mg/kg) | Treatment Schedule | Body Weight Change | Observed Toxicities |
| 30 | 3 times/week for 21 days | ~10% loss in males | - Decreased genitourinary weight- Gonadal fat overgrowth- Focal fat necrosis |
| 50 | 3 times/week for 21 days | ~10% loss in males | - Decreased genitourinary weight- Gonadal fat overgrowth- Focal fat necrosis |
Table 2: Hematological and Serum Chemistry Findings for YJ9069 in Male Mice [1]
| Parameter | 30 mg/kg | 50 mg/kg | Vehicle Control |
| Serum Chemistry | No significant changes | No significant changes | No significant changes |
| Complete Blood Count | No significant changes | No significant changes | No significant changes |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: Use immune-competent mice (e.g., CD-1) for initial toxicity studies to assess systemic effects.
-
Dose Formulation: Prepare this compound in a sterile and well-tolerated vehicle. A common vehicle for oral administration is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intravenous administration, a formulation of ethanol, PEG400, and Tween80 can be considered, though vehicle toxicity should be carefully evaluated.[2]
-
Dose Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) according to the planned dosing schedule.
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy), and hydration status.
-
Body Weight: Record the body weight of each animal at least three times per week.
-
Food and Water Intake: Monitor food and water consumption, as significant changes can indicate adverse effects.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a complete necropsy, and collect major organs (liver, spleen, kidneys, heart, lungs, etc.) and any tissues with gross abnormalities. Fix the tissues in 10% neutral buffered formalin for histopathological evaluation.
-
Visualizations
Caption: this compound inhibits CDK12/13, leading to reduced transcription of DNA damage response (DDR) genes.
Caption: A typical experimental workflow for in vivo toxicity assessment of this compound.
Caption: A decision tree for troubleshooting significant toxicity in animal studies with this compound.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated and Continuous Monitoring of Animal Welfare through Digital Alerting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor AG-024322 in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK12/13 | Insilico Medicine [insilico.com]
- 7. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Cdk-IN-13 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdk-IN-13 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and its binding partner, Cyclin K.[1] The CDK12/Cyclin K complex is a key regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is crucial for the expression of long genes, including many involved in the DNA Damage Response (DDR) pathway, such as BRCA1 and ATR.[2][3][4] By inhibiting CDK12, this compound disrupts the transcription of these essential DDR genes, leading to a "BRCAness" phenotype, characterized by impaired DNA repair.[5][6] This genomic instability can induce cell cycle arrest and apoptosis in cancer cells, particularly those that are highly dependent on a functional DDR pathway.[2][4]
Q2: What are the known or suspected mechanisms of resistance to this compound and other CDK12/13 inhibitors?
While specific resistance mechanisms to this compound are still under investigation, research on other selective CDK12/13 inhibitors like THZ531 and the degrader BSJ-4-116 has revealed potential mechanisms:
-
Point Mutations in the Drug Target: Specific point mutations within the kinase domain of CDK12 have been identified that can confer resistance to CDK12-targeting compounds.[2] These mutations may alter the binding affinity of the inhibitor to the kinase, reducing its efficacy.
-
Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of CDK12/13. For instance, in KRAS-mutant lung cancer cells with acquired resistance to KRAS inhibitors, an increased sensitivity to CDK12/13 inhibitors was observed, suggesting a reliance on this pathway for survival.[7][8] Conversely, resistance to CDK12/13 inhibition could involve the activation of other survival pathways.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as MDR1 (P-glycoprotein), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and thereby its effectiveness. This is a common mechanism of resistance to various anti-cancer drugs.[9]
Q3: Are there any known biomarkers that predict sensitivity or resistance to this compound?
The therapeutic potential of CDK12/13 inhibitors is being actively explored. While specific biomarkers for this compound are not yet fully established, the mechanism of action suggests potential candidates:
-
High Dependence on DDR Pathways: Tumors with a high reliance on specific DNA repair pathways, such as those with underlying genomic instability, may be more sensitive to CDK12/13 inhibition.
-
Expression Levels of DDR Genes: The baseline expression levels of key DDR genes like BRCA1, ATM, and ATR could potentially correlate with sensitivity.
-
MYC Overexpression: Some studies suggest that cancers with MYC overexpression may be particularly vulnerable to CDK12 inhibition.[10]
Further research, including genomic and transcriptomic analysis of sensitive versus resistant cell lines, is needed to validate these and identify new predictive biomarkers.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound Treatment
Question: My cancer cell line, which was expected to be sensitive, is showing a variable or no response to this compound. What could be the cause and how can I troubleshoot this?
Answer:
This issue can arise from several factors, ranging from experimental variables to inherent properties of the cell line. Follow these steps to troubleshoot:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the correct storage and handling of your this compound stock solution. Perform a dose-response experiment with a fresh dilution series to ensure the compound is active.
-
Rationale: Improper storage or repeated freeze-thaw cycles can degrade the compound, leading to reduced potency.
-
-
Optimize Cell Culture Conditions:
-
Action: Ensure consistent cell density at the time of treatment. Monitor the doubling time of your cell line and treat during the logarithmic growth phase.
-
Rationale: Cell density can significantly impact drug response. Overly confluent or sparse cultures can lead to inconsistent results.
-
-
Confirm Target Engagement:
-
Action: Perform a western blot to assess the phosphorylation status of the RNA Polymerase II C-terminal domain at Serine 2 (p-Pol II Ser2), a direct downstream target of CDK12.[2]
-
Rationale: A lack of reduction in p-Pol II Ser2 levels after treatment would indicate that the drug is not effectively inhibiting its target within the cells.
-
-
Assess for Innate Resistance:
-
Action: If target engagement is confirmed but the cells do not undergo apoptosis, investigate potential innate resistance mechanisms. This can include sequencing the CDK12 gene to check for mutations or assessing the expression of drug efflux pumps like MDR1.[9]
-
Rationale: The cell line may possess pre-existing characteristics that make it non-responsive to this compound.
-
Issue 2: Development of Acquired Resistance to this compound
Question: My cancer cell line was initially sensitive to this compound, but after prolonged treatment, it has become resistant. How can I investigate the mechanism of this acquired resistance?
Answer:
Investigating acquired resistance involves a systematic comparison of the parental (sensitive) and the newly developed resistant cell line.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for investigating acquired resistance to this compound.
-
Generate and Confirm the Resistant Cell Line:
-
Protocol: Continuously culture the parental cell line in the presence of gradually increasing concentrations of this compound over several months.[11]
-
Validation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the parental and the derived resistant cell line. A significant rightward shift in the dose-response curve confirms resistance.[11]
-
-
Molecular Analysis of Resistant Cells:
-
CDK12 Sequencing: Extract genomic DNA from both parental and resistant cells and sequence the CDK12 gene to identify any acquired mutations.[2]
-
RNA Sequencing: Perform RNA-seq on both cell lines (with and without this compound treatment) to identify differentially expressed genes. This can reveal upregulation of bypass pathways or drug efflux pumps.[9][12]
-
Western Blotting: Analyze protein levels of key components of the DDR pathway (e.g., BRCA1, RAD51, p-ATM, p-ATR) and potential bypass signaling pathways (e.g., PI3K/AKT).[13][14]
-
-
Functional Validation:
-
If a bypass pathway is identified as upregulated, use a specific inhibitor for a key component of that pathway in combination with this compound to see if sensitivity can be restored.
-
If a specific gene is found to be overexpressed, use siRNA or shRNA to knock down its expression in the resistant cells and reassess their sensitivity to this compound.
-
Quantitative Data Summary
The following tables summarize the in vitro activity of CDK12/13 inhibitors in various cancer cell lines. This data can serve as a reference for expected potencies.
Table 1: IC50 Values of CDK12/13 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | BSJ-4-116 (CDK12 degrader) | Low nanomolar | [2] |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | BSJ-4-116 (CDK12 degrader) | Low nanomolar | [2] |
| Kelly (WT) | Neuroblastoma | THZ531 | 60 | [15] |
| Kelly (E9R) | Neuroblastoma (THZ531-resistant) | THZ531 | 400 | [15] |
| REC-1 | Mantle Cell Lymphoma | THZ531 | 1630 | [9] |
| MFM223 | Triple-Negative Breast Cancer (BRCA-deficient) | 7F | 47 | [16] |
| MDA-MB-436 | Triple-Negative Breast Cancer (BRCA-deficient) | 7F | 197.9 | [16] |
| OV90 | Ovarian Cancer | CDK12-IN-3 | Not specified, effective | [16] |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from established methods for generating drug-resistant cell lines.[11]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, see Protocol 2).
-
Initial Drug Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery and Expansion: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh, drug-free medium until they reach approximately 80% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increments) in subsequent treatment cycles.[11]
-
Repeat Cycles: Repeat the cycle of treatment, recovery, and dose escalation for several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Confirmation of Resistance: Periodically perform cell viability assays to quantify the shift in the IC50 value compared to the parental cell line.[11]
Protocol 2: Cell Viability Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.[11]
Protocol 3: Western Blotting for DDR Proteins
This protocol allows for the analysis of protein expression levels of key DNA Damage Response (DDR) markers.[14][19][20]
-
Sample Preparation: Treat parental and resistant cells with or without this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the DDR protein of interest (e.g., p-H2AX, RAD51, BRCA1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Logical Relationships
CDK12/13 Signaling Pathway and Mechanism of Action of this compound
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing phosphorylation of RNA Pol II and transcription of DDR genes.
Logical Flow for Troubleshooting Inconsistent this compound Efficacy
Caption: A logical decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. Abstract B028: CDK12/13 inhibition antagonizes resistance to KRASG12C inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ531 Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12/13 | Insilico Medicine [insilico.com]
- 7. login.medscape.com [login.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integration of Single-Cell RNA-Sequencing and Network Analysis to Investigate Mechanisms of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
interpreting unexpected results from Cdk-IN-13 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Cdk-IN-13, a Cyclin-Dependent Kinase 13 (CDK13) inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
FAQ 1: Unexpected Cell Viability Results
Question: I treated my cancer cells with this compound, expecting a decrease in cell viability, but I am observing minimal or no effect. What could be the reason?
Answer: Several factors can contribute to a lack of response to this compound treatment in cancer cells. These can range from the specific biology of your cell line to the experimental setup. Cyclin-dependent kinases CDK12 and CDK13 have been shown to have overlapping and redundant functions in regulating RNA polymerase II processivity.[1][2] Therefore, inhibiting CDK13 alone may not be sufficient to induce cell death in cell lines where CDK12 can compensate. Dual inhibition of both CDK12 and CDK13 has been shown to be more potent in inducing cell death.[1]
Troubleshooting Steps for Unexpected Viability Results
| Potential Cause | Recommended Action | Rationale |
| Functional Redundancy | Co-treat with a CDK12 inhibitor or use a dual CDK12/13 inhibitor. Alternatively, use siRNA/shRNA to knock down CDK12 in conjunction with this compound treatment. | CDK12 and CDK13 have redundant roles; inhibiting both may be necessary to see a potent effect on cell viability.[1][3] |
| Cell Line Resistance | Measure the baseline expression levels of CDK13 and its partner, Cyclin K, in your cell line via Western blot or RT-qPCR. | Cells with low CDK13 expression may not be dependent on its activity for survival. Cyclin K is essential for both CDK12 and CDK13 activity.[1] |
| Sub-optimal Concentration | Perform a dose-response curve with a wider range of this compound concentrations. | The IC50 value can vary significantly between different cell lines. |
| Incorrect Compound Handling | Verify the storage conditions and solubility of your this compound stock. Use a fresh dilution for each experiment. | Improper storage or poor solubility can lead to a lower effective concentration of the inhibitor. |
| Assay-Specific Issues | Ensure your cell seeding density is optimal and that the assay incubation time is appropriate for detecting changes in viability. | General issues with cell-based assays can often lead to variable or misleading results.[4][5] |
Experimental Workflow: Troubleshooting No Change in Cell Viability
Caption: Workflow for diagnosing a lack of effect on cell viability.
FAQ 2: Apoptosis Induction Without Cell Cycle Arrest
Question: My experiments show that this compound induces apoptosis, but I am not observing the expected G1 or S-phase arrest in my cell cycle analysis. Why is this happening?
Answer: While Cyclin-Dependent Kinases are key regulators of the cell cycle, the induction of apoptosis can sometimes occur through mechanisms that are not directly linked to a clear cell cycle checkpoint arrest.[6] CDK13, in particular, is known to be involved in the regulation of transcription and RNA processing.[7][8] Disrupting these processes can trigger apoptosis independently of its cell cycle roles. Furthermore, high concentrations of a kinase inhibitor might induce off-target effects or a level of cellular stress that pushes cells directly into apoptosis.
Possible Explanations:
-
Transcription-Mediated Apoptosis: CDK13 regulates the expression of numerous genes by phosphorylating RNA Polymerase II.[9] Inhibition of this function could lead to the downregulation of key survival genes, triggering apoptosis.
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases that are more directly involved in apoptosis signaling pathways. The selectivity of kinase inhibitors is rarely absolute.[10][11]
-
Cell-Type Specific Pathways: The connection between cell cycle arrest and apoptosis is highly dependent on the genetic background of the cell line, including the status of tumor suppressors like p53.
Logical Relationship: CDK13 Inhibition and Cellular Outcomes
Caption: this compound can induce apoptosis via transcription or cell cycle pathways.
FAQ 3: Activation of Pro-Survival Signaling Pathways
Question: After treating cells with this compound, I observed an unexpected increase in the phosphorylation of AKT, a pro-survival kinase. Is this a known effect?
Answer: Yes, the activation of compensatory or feedback signaling pathways is a documented phenomenon in response to kinase inhibitor treatment. Specifically, the degradation or genetic knockdown of CDK12 and CDK13 has been shown to lead to the activation of the AKT pathway.[12][13] This is a form of cellular resistance, where the cell attempts to counteract the inhibitor's effects by upregulating a pro-survival pathway. This finding suggests a potential synthetic lethal interaction, where co-treatment with an AKT inhibitor could dramatically enhance the efficacy of the CDK12/13 inhibitor.[12]
Signaling Pathway: Compensatory AKT Activation
Caption: Inhibition of CDK13 can lead to a compensatory activation of the AKT pathway.
Experimental Protocols
Protocol 1: Western Blot for CDK13 Target Engagement
This protocol is designed to assess the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD) at Serine 2, a downstream target of CDK13, to confirm target engagement by this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified time (e.g., 6, 12, 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an 8-12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-RNA Polymerase II CTD (Ser2)
-
Total RNA Polymerase II CTD
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. A decrease in the ratio of phosphorylated Ser2 to total RNA Pol II indicates successful target inhibition.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol provides a general method for assessing cell viability after this compound treatment.
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of media.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old media from the 96-well plate and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 48, 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent (or similar tetrazolium-based reagent) directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need optimization.[5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity. [immunosensation.de]
- 3. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. What are CDK13 inhibitors and how do they work? [synapse.patsnap.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cdk-IN-13 Target Engagement in Cells
This technical support center provides detailed guides and frequently asked questions (FAQs) to assist researchers in assessing the intracellular target engagement of Cdk-IN-13, a novel cyclin-dependent kinase (CDK) inhibitor. The following sections offer experimental protocols, troubleshooting advice, and data interpretation strategies for key target engagement assays.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to identify the intracellular targets of a new CDK inhibitor like this compound?
A1: To identify the primary CDK targets of a novel inhibitor such as this compound, a tiered approach is recommended. Start with broad-spectrum screening methods to narrow down potential candidates, followed by more specific validation assays.
-
Initial Profiling (Broad): Employ a broad kinase screen, such as the NanoBRET™ TE Intracellular CDK Panel, which allows for the assessment of compound affinity across a wide range of CDK targets in live cells.[1][2][3] This provides an initial "fingerprint" of the inhibitor's selectivity.
-
Orthogonal Validation (Specific): Validate the hits from the initial screen using an orthogonal method like the Cellular Thermal Shift Assay (CETSA).[4][5] This label-free technique confirms direct binding in a physiological context.
-
Downstream Functional Assays: Correlate target engagement with a functional cellular outcome. This could involve measuring the phosphorylation of known CDK substrates via Western blot or targeted proteomics. However, this is often limited by the availability of specific antibodies.[6]
Q2: How can I quantitatively measure the binding of this compound to its target CDKs in living cells?
A2: The NanoBRET™ Target Engagement (TE) assay is a robust method for quantifying compound affinity and occupancy in live cells.[6][7] This assay measures the competition of your compound (e.g., this compound) with a fluorescent tracer that binds to a NanoLuc® luciferase-tagged CDK. The resulting decrease in the BRET signal is proportional to the engagement of your compound with the target protein. This method can provide quantitative data on intracellular affinity (apparent Ki) and fractional occupancy.[8]
Q3: What is the principle behind the Cellular Thermal Shift Assay (CETSA) and how can it be used for this compound?
A3: CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[9] When a compound like this compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot.[4] A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement. This method is valuable as it is label-free and can be performed in intact cells and even tissues.[4][9]
Q4: My initial screening suggests this compound targets CDK12 and CDK13. How does their function relate to potential therapeutic applications?
A4: CDK12 and CDK13 are transcriptional CDKs that, in complex with Cyclin K, play crucial roles in regulating RNA polymerase II (Pol II) processivity and co-transcriptional processes like RNA splicing.[1][2][10][11] They achieve this by phosphorylating the C-terminal domain (CTD) of Pol II.[1][11] Inhibition of CDK12, in particular, has been shown to affect the expression of DNA damage response (DDR) genes, making it a target of interest in oncology.[10] Dual inhibition of CDK12 and CDK13 can potently induce cell death and may have synergistic effects with other cancer therapies like PARP inhibitors.[1][2]
Troubleshooting Guides
NanoBRET™ Target Engagement Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal | - Spectral overlap between donor and acceptor. - Non-specific binding of the tracer. | - Ensure use of the optimized NanoBRET™ system with blue-shifted donor and red-shifted acceptor to minimize overlap.[12] - Perform control experiments without the NanoLuc®-tagged protein to assess tracer background. - Titrate the tracer concentration to the lowest level that provides a robust signal. |
| Low signal-to-noise ratio | - Suboptimal ratio of donor (NanoLuc®-CDK) to acceptor (tracer). - Low expression of the NanoLuc® fusion protein. | - Optimize the transfection conditions to achieve a suitable expression level of the NanoLuc®-CDK fusion.[9] - Titrate the tracer concentration to find the optimal balance between signal and background. |
| Inconsistent results between experiments | - Variation in cell passage number or health. - Inconsistent transfection efficiency. - Pipetting errors. | - Use cells within a consistent passage number range and ensure they are healthy at the time of the assay. - Normalize for transfection efficiency or use a stable cell line. - Use automated liquid handlers for compound dilution and addition to minimize variability. |
| No dose-dependent decrease in BRET signal with this compound | - this compound does not bind to the target CDK in cells. - Compound is not cell-permeable. - Incorrect assay setup. | - Confirm binding with an orthogonal assay like CETSA. - Test compound permeability using a cell-based assay with permeabilized cells.[3] - Double-check all reagent concentrations and incubation times. Include a known inhibitor as a positive control. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable thermal shift with this compound | - The compound does not stabilize the target protein upon binding. - The target protein is intrinsically very stable or unstable. - Insufficient compound concentration or incubation time. | - Not all binding events lead to a thermal shift; this is a limitation of the assay.[13] Consider an alternative method like NanoBRET™. - Optimize the temperature range to capture the melting curve of your specific target. - Perform an isothermal dose-response (ITDR) CETSA to assess engagement at a fixed temperature with varying compound concentrations.[14] |
| High variability in Western blot results | - Inconsistent cell lysis. - Uneven heating of samples. - Loading inaccuracies in SDS-PAGE. | - Ensure complete and consistent cell lysis across all samples; freeze-thaw cycles can aid this.[15] - Use a PCR cycler for precise and uniform heating of samples. - Quantify total protein concentration and load equal amounts for each sample. Use a loading control to normalize the data. |
| Difficulty detecting the target protein | - Low abundance of the endogenous protein. - Poor antibody quality. | - Consider using a cell line that overexpresses the target CDK.[16] - Validate your primary antibody for specificity and sensitivity in your cell system. |
| Irreproducible melting curves | - Post-translational modifications affecting protein stability. - Changes in cellular state (e.g., cell cycle phase, activation status). | - Be aware that cellular processes can influence protein thermal stability.[14] - Synchronize cells if the target's stability is known to be cell cycle-dependent. Maintain consistent culture conditions. |
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay for this compound
This protocol is adapted for a 384-well plate format.[17]
Materials:
-
HEK293 cells
-
CDK-NanoLuc® fusion vector and corresponding cyclin expression vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the CDK of interest
-
This compound (test compound) and a known CDK inhibitor (positive control)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 384-well assay plates
-
BRET-capable plate reader
Day 1: Cell Plating and Transfection
-
Prepare a suspension of HEK293 cells in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL.
-
In a sterile tube, prepare the transfection mix by combining the CDK-NanoLuc® vector and the cyclin vector with the transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cell suspension and incubate for 20-30 minutes at room temperature.
-
Dispense 20 µL of the cell-transfection mix suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C in a humidified, 5% CO2 incubator.
Day 2: Compound Treatment and Data Acquisition
-
Prepare serial dilutions of this compound and the positive control compound in Opti-MEM™.
-
Prepare the tracer/substrate solution by diluting the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.
-
Add the test compounds and controls to the wells containing the transfected cells.
-
Immediately add the tracer/substrate solution to all wells.
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the BRET signal using a plate reader equipped with filters for donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot against the compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound
This protocol describes a Western blot-based CETSA.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody against the target CDK
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Compound Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a specific cell density.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 45°C to 65°C in 2-3°C increments) for 3 minutes. Include a non-heated control at room temperature.[18]
-
Cell Lysis: After heating, lyse the cells by adding lysis buffer and performing several freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target CDK.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each band to the non-heated control. Plot the relative amount of soluble protein against the temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.
Data Presentation
Table 1: Example NanoBRET™ Data for this compound
| CDK Target | This compound IC50 (nM) | Positive Control IC50 (nM) |
| CDK2/CycA | 150 | 50 (Roscovitine) |
| CDK9/CycT1 | 25 | 10 (Flavopiridol) |
| CDK12/CycK | >10,000 | 100 (THZ531) |
| CDK13/CycK | >10,000 | 150 (THZ531) |
This is example data. Actual results will vary based on the specific inhibitor.
Table 2: Example CETSA Data for this compound Targeting CDK9
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (1 µM) | 56.0 | +3.5 |
Tagg is the temperature at which 50% of the protein is denatured. A positive ΔTagg indicates stabilization by the compound.
Visualizations
Caption: Tiered workflow for identifying and validating this compound targets.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selvita.com [selvita.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. news-medical.net [news-medical.net]
- 6. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cellular thermal shift assay (CETSA) [bio-protocol.org]
mitigating batch-to-batch variability of Cdk-IN-13
Welcome to the technical support center for Cdk-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common experimental challenges, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] Its primary mechanism of action is the inhibition of the kinase activity of the CDK12/Cyclin K and CDK13/Cyclin K complexes. These complexes are critical for the regulation of transcriptional elongation. They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step for the transition from transcription initiation to productive elongation.[2][3][4] By inhibiting CDK12 and CDK13, this compound leads to a reduction in Pol II CTD phosphorylation, resulting in premature termination of transcription, particularly of long genes.[2][3]
Q2: What are the known downstream effects of inhibiting CDK12 and CDK13 with this compound?
A2: Inhibition of CDK12 and CDK13 has several significant downstream effects:
-
Impaired DNA Damage Response (DDR): CDK12 is crucial for the expression of key genes involved in the DNA damage response, including BRCA1, ATR, FANCI, and FANCD2.[5] Inhibition of CDK12 can therefore sensitize cells to DNA-damaging agents and PARP inhibitors.[6]
-
Regulation of Transcription and RNA Processing: Both CDK12 and CDK13 are involved in regulating gene transcription and RNA splicing.[7][8][9] Their inhibition can lead to widespread changes in gene expression and alternative polyadenylation.[2]
-
Potential Activation of Survival Pathways: Some studies suggest that inhibition of CDK12/13 can lead to the activation of pro-survival signaling pathways, such as the AKT pathway, as a compensatory response.[3]
Q3: I am observing significant variability in my experimental results between different batches of this compound. What are the potential causes?
A3: Batch-to-batch variability of small molecule inhibitors like this compound can stem from several factors:
-
Purity and Impurities: The most common cause is variation in the purity of the compound. Different synthesis batches may contain varying levels of impurities, which can include starting materials, byproducts, or degradation products. Some of these impurities may have off-target effects or could even inhibit the activity of this compound itself.
-
Solubility and Aggregation: Inconsistent solubility of the compound can lead to variations in the effective concentration in your assays. Aggregation of the inhibitor can also reduce its potency.
-
Stability and Degradation: this compound may degrade over time, especially if not stored properly. Degradation products may be inactive or have altered activity.
-
Weighing and Dilution Errors: Simple human error in preparing stock solutions and dilutions can lead to significant differences in experimental outcomes.
Q4: How should I properly store and handle this compound to minimize variability?
A4: Proper storage and handling are critical for maintaining the integrity and consistency of this compound:
-
Storage of Solid Compound: Store the solid compound at -20°C or -80°C, protected from light and moisture. Refer to the manufacturer's certificate of analysis for specific recommendations.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store stock solution aliquots at -80°C.
-
Working Dilutions: When preparing working dilutions, it is best to make initial serial dilutions in the same solvent as the stock solution (e.g., DMSO) before making the final dilution in your aqueous assay buffer. This helps to prevent precipitation of the compound. The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all experiments, including controls.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to batch-to-batch variability of this compound.
Problem: Inconsistent IC50 values or reduced potency in cell-based or biochemical assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Purity and Integrity | 1. Verify Certificate of Analysis (CoA): Compare the purity data from the CoAs of the different batches. Look for significant differences in purity levels or impurity profiles. 2. Analytical Chemistry Verification: If possible, perform in-house quality control. Use High-Performance Liquid Chromatography (HPLC) to assess the purity of each batch. A simple isocratic or gradient method can often reveal major differences. Mass Spectrometry (MS) can be used to confirm the molecular weight of the main peak. 3. NMR Spectroscopy: For a more detailed structural confirmation and to identify potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. |
| Compound Solubility and Aggregation | 1. Visual Inspection: Carefully inspect your stock and working solutions for any signs of precipitation. 2. Solubility Test: Determine the solubility of each batch in your assay buffer. 3. Dynamic Light Scattering (DLS): If available, use DLS to check for the presence of aggregates in your solutions. |
| Experimental Procedure | 1. Standardize Protocols: Ensure that all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent across experiments. 2. Control Compound: Include a well-characterized control inhibitor for CDK12/13 in your assays to ensure the assay itself is performing consistently. |
| Compound Degradation | 1. Proper Storage: Re-evaluate your storage conditions for both solid compound and stock solutions. Ensure they are protected from light, moisture, and frequent temperature fluctuations. 2. Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues with repeated freeze-thaw cycles. |
Experimental Protocols
Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of different batches of this compound.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
-
Data Analysis: Analyze the chromatograms for the area of the main peak corresponding to this compound and any impurity peaks. Calculate the purity of each batch as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
In Vitro Kinase Assay to Determine IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of different batches of this compound against CDK12/Cyclin K or CDK13/Cyclin K.
Materials:
-
Recombinant active CDK12/Cyclin K or CDK13/Cyclin K enzyme
-
Kinase substrate (e.g., a peptide substrate with the RNA Pol II CTD consensus sequence)
-
ATP
-
This compound (from different batches)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound from each batch in DMSO. A typical starting concentration for the dilution series would be 1 µM.
-
Assay Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the kinase and substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
-
Visualizations
Signaling Pathway of CDK12/CDK13 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human CDK12 and CDK13, multi-tasking CTD kinases for the new millenium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to CDK12/13 Inhibitors for Triple-Negative Breast Cancer: Cdk-IN-13 vs. SR-4835
For Researchers, Scientists, and Drug Development Professionals
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies like those available for hormone receptor-positive or HER2-positive breast cancers. A promising therapeutic avenue involves targeting the transcriptional cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13. These kinases are critical regulators of transcription elongation and play a pivotal role in the DNA damage response (DDR). Their inhibition can induce a "BRCAness" phenotype, creating synthetic lethality with PARP inhibitors and DNA-damaging agents.
This guide provides an objective comparison of two notable CDK12/13 inhibitors, Cdk-IN-13 and SR-4835, summarizing their mechanisms, preclinical efficacy, and the experimental data supporting their potential use in TNBC.
Compound Profiles and Mechanism of Action
Both this compound and SR-4835 target the transcriptional kinase CDK12, but they differ in their selectivity and the extent of their characterization in TNBC models.
-
This compound is identified as a potent and highly selective inhibitor of the CDK12/cyclin K complex.[1] Its primary characterization has been in the context of HER2-positive breast cancer, where it has shown efficacy.[1]
-
SR-4835 is a highly selective, orally bioavailable dual inhibitor of both CDK12 and CDK13.[2] Its mechanism has been extensively studied in TNBC, where it suppresses the expression of core DNA damage response proteins.[2] This loss of DDR function creates a "BRCAness" state, rendering cancer cells vulnerable to PARP inhibitors and chemotherapy agents like cisplatin.[2][3] More recent studies also suggest SR-4835 can function as a "molecular glue," promoting the degradation of cyclin K, the activating partner for CDK12/13.[4]
The inhibition of CDK12 and CDK13 by these compounds disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This event impairs transcription elongation, leading to the downregulation of long genes, many of which are crucial for the homologous recombination pathway of DNA repair, such as BRCA1, ATM, and FANCD2.[2][4]
Quantitative Data: Potency and Efficacy
The following tables summarize the available quantitative data for this compound and SR-4835. Direct comparison is challenging as the compounds have been evaluated in different cancer contexts, but their biochemical potencies against their primary target are comparable.
Table 1: Biochemical Potency
| Compound | Target(s) | IC₅₀ | Assay Type |
| This compound | CDK12/cyclin K | 3 nM[1] | In vitro kinase assay |
| SR-4835 | CDK12 / CDK13 | ~100 nM (EC₅₀)[3] | Biochemical assays |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are related but distinct measures of potency.
Table 2: Preclinical Efficacy in Cancer Models
| Compound | Cancer Model | Effect | Key Findings |
| This compound | HER2+ Breast Cancer Cells | Growth Inhibition | Reverses trastuzumab resistance in HER2+ models.[1] |
| SR-4835 | TNBC Cell Lines | Growth Inhibition (low nM) | Downregulates DDR genes; induces DNA damage and apoptosis.[3] |
| SR-4835 | TNBC Patient-Derived Xenograft (PDX) | Tumor Regression | Synergizes with cisplatin and irinotecan to cause rapid tumor regression.[3] |
| SR-4835 | Murine 4T1 Breast Cancer Model | Antitumor Activity | Combination with anti-PD-1 therapy elicits a durable, immune-mediated antitumor response.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize these inhibitors.
In Vitro Kinase Assay (for IC₅₀ Determination)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by its target kinase.
-
Reagents: Recombinant human CDK12/CycK or CDK13/CycK, [γ-³²P]ATP, kinase buffer, and a suitable substrate (e.g., a peptide derived from the RNA Polymerase II CTD).[6]
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor (e.g., this compound or SR-4835) are incubated in the kinase buffer.[6]
-
Reaction Initiation: The reaction is started by adding [γ-³²P]ATP.[6]
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 20-60 minutes) at 30°C.
-
Termination and Measurement: The reaction is stopped, and the amount of ³²P incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Analysis: Data are plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using a sigmoidal dose-response curve fit.[6]
Cell Viability and Apoptosis Assays
These assays determine the effect of the inhibitors on cancer cell survival.
-
Cell Culture: TNBC cells (e.g., MDA-MB-231, 4T1) are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., SR-4835) for 24 to 72 hours.[5]
-
Viability Measurement: Cell viability is assessed using a commercial kit (e.g., CellTiter-Glo® or MTT assay), which measures metabolic activity.
-
Apoptosis Analysis: For apoptosis, treated cells are harvested, stained with Annexin V and Propidium Iodide (PI), and analyzed by flow cytometry.[5] Annexin V-positive cells are considered apoptotic.
Comparative Summary and Future Directions
This compound and SR-4835 represent a promising class of inhibitors targeting transcriptional kinases. While both are potent against CDK12, SR-4835's dual CDK12/13 activity and its extensive validation in TNBC models, including demonstrations of synergy with standard-of-care agents, position it as a more developed candidate for this specific disease.
The therapeutic strategy for both inhibitors hinges on exploiting the concept of synthetic lethality. By crippling the cell's primary DNA repair mechanism, these compounds make tumors exquisitely sensitive to agents that cause DNA damage.
Future research should focus on exploring the activity of selective CDK12 inhibitors like this compound within TNBC models to determine if dual CDK12/13 inhibition is necessary for maximal efficacy. Furthermore, identifying predictive biomarkers beyond BRCA status will be critical for selecting patients most likely to benefit from this therapeutic approach. The combination of CDK12/13 inhibitors with immunotherapy also warrants further investigation based on encouraging early data.[5]
References
Validating Cdk-IN-13's Selectivity Profile Against Other CDKs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Cdk-IN-13, a potent Cyclin-Dependent Kinase 12 (CDK12) inhibitor. While comprehensive public data on the selectivity of this compound against a full panel of CDKs is limited, this document summarizes the available information and provides a framework for comparison with other well-characterized CDK inhibitors. The guide includes quantitative data, detailed experimental methodologies, and visualizations to aid in the evaluation of CDK inhibitor selectivity.
This compound: A Potent and Selective CDK12 Inhibitor
This compound, also known as compound 32E, has been identified as a highly potent and selective inhibitor of the CDK12/cyclin K complex, with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[1] Its efficacy has been noted in suppressing the growth of HER2-positive breast cancer cell lines.[1] Due to the high degree of homology in the ATP-binding sites among CDK family members, particularly between CDK12 and its closest homolog CDK13, it is common for inhibitors to show activity against both.
Comparative Selectivity Profile of CDK Inhibitors
The following table summarizes the reported IC50 values of this compound against CDK12 and compares it with the selectivity profiles of other notable CDK inhibitors across a panel of different CDKs. This comparative data is essential for understanding the therapeutic potential and potential off-target effects of these compounds.
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) | CDK12 (nM) | CDK13 (nM) |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | 3 [1] | N/A |
| Palbociclib | >10000 | >10000 | 11 | N/A | 16 | N/A | >10000 | N/A | N/A |
| Ribociclib | 4200 | 4000 | 10 | N/A | 39 | N/A | 4000 | N/A | N/A |
| Abemaciclib | 63 | 99 | 2 | N/A | 10 | 300 | 33 | N/A | N/A |
| Dinaciclib | 1 | 1 | 1 | 1 | N/A | 3 | 4 | N/A | N/A |
| Flavopiridol | 30 | 170 | 100 | N/A | 110 | 300 | 3 | N/A | N/A |
| Roscovitine | 650 | 700 | >100000 | 200 | >100000 | 700 | 950 | N/A | N/A |
| THZ531 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | 15.3 | 6.7 |
N/A: Data not publicly available in the searched sources. Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, and enzyme source).
Experimental Protocols
The determination of a compound's IC50 value against a panel of kinases is a critical step in selectivity profiling. A widely used method is the ADP-Glo™ Kinase Assay , a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process.[2] First, the kinase reaction is performed in the presence of a substrate, ATP, and the test inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[2] In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then uses a luciferase/luciferin reaction to measure the amount of newly synthesized ATP. The resulting luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Generalized Protocol for IC50 Determination using ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup :
-
Prepare a reaction mixture containing the specific CDK enzyme, a suitable substrate (e.g., a peptide or protein), and the kinase reaction buffer.
-
Serially dilute the test inhibitor (e.g., this compound) to various concentrations.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[1]
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[1][3]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.[1][3]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
Simplified Overview of CDK Families and Their Roles
Cyclin-dependent kinases are key regulators of cell cycle progression and transcription. Different CDK families, in complex with their cyclin partners, control distinct cellular processes. Understanding these roles is crucial when evaluating the potential impact of a selective CDK inhibitor.
References
Harnessing Synergistic Effects: A Comparative Guide to CDK12/13 Inhibition in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
While the specific compound "Cdk-IN-13" does not appear in publicly available scientific literature, a significant body of research highlights the therapeutic potential of inhibiting Cyclin-Dependent Kinase 12 and 13 (CDK12/13) to enhance the efficacy of immunotherapy. This guide provides a comparative overview of the synergistic effects observed with CDK12/13 inhibitors and immunotherapy, supported by preclinical data.
Mechanism of Action: How CDK12/13 Inhibition Augments Anti-Tumor Immunity
Inhibition of CDK12 and its related kinase, CDK13, has emerged as a promising strategy to sensitize tumors to immune checkpoint blockade.[1] These kinases are crucial regulators of gene transcription and RNA processing.[2][3] Their inactivation leads to a cascade of events that transforms the tumor microenvironment from "cold" (immunologically inactive) to "hot" (immunologically active), thereby rendering it more susceptible to immunotherapy.
The primary mechanism involves the activation of the STING (Stimulator of Interferon Genes) signaling pathway.[1][4] The loss of CDK12/13 function causes transcription-replication conflicts and DNA damage, leading to the release of DNA fragments into the cytoplasm of cancer cells.[1][4] This cytosolic DNA is detected by cGAS (cyclic GMP-AMP synthase), which in turn activates the STING pathway.[4] STING activation results in the production of type I interferons and other pro-inflammatory cytokines, which are critical for recruiting and activating T cells within the tumor.[1][5]
Furthermore, CDK12/13 inhibition can induce a "BRCAness" phenotype in tumor cells by impairing the expression of genes involved in the DNA Damage Response (DDR), such as BRCA1 and BRCA2.[6] This deficiency in DNA repair can further contribute to genomic instability and the release of tumor-associated antigens, enhancing immune recognition.
Quantitative Data from Preclinical Studies
The following table summarizes key findings from preclinical studies investigating the combination of CDK12/13 inhibitors with immunotherapy.
| CDK12/13 Inhibitor/Degrader | Cancer Model | Combination Therapy | Key Outcomes | Reference |
| SR-4835 | Syngeneic mouse model of breast cancer | SR-4835 + anti-PD-1 | - Elicited a synergistic and durable immune-mediated antitumor response.[7]- Induced characteristics of immunogenic cell death (ICD), including the release of HMGB1 and ATP, and calreticulin (CRT) translocation.[7]- Led to enhanced dendritic cell (DC) activation and T cell infiltration in tumors.[7] | [7] |
| Yre 126 (CDK12/13 degrader) | Preclinical models | Yre 126 | - Activated STING signaling across multiple preclinical models in vitro.[4]- Suppressed tumor growth and enhanced the response to immunotherapy in animal models.[4]- Increased effective T-cell infiltration in tumors.[4] | [4] |
| ISM9274 | In vitro (60+ cancer cell lines), in vivo (xenograft models) | Monotherapy and Combo-therapy (details not specified) | - Demonstrated potent antiproliferative activities, particularly in triple-negative breast cancer and pancreatic cancer.[8]- Showed robust in vivo efficacy in multiple xenograft models.[8] | [8] |
| General CDK12/13 Inactivation | Metastatic prostate cancer samples and preclinical models | Not applicable (observational) / CDK12/13 degrader | - Inactivation of CDK12/13 was associated with higher STING activity and more favorable immunotherapy treatment outcomes in clinical samples.[1]- Mice treated with a CDK12/13 degrader had higher STING activity.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized experimental protocols based on the described studies.
In Vitro STING Pathway Activation Assay:
-
Cell Culture: Cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with a CDK12/13 inhibitor (e.g., SR-4835) or degrader (e.g., Yre 126) at various concentrations and time points.
-
Western Blot Analysis: Cell lysates are collected and subjected to western blotting to detect the phosphorylation of STING pathway components, such as TBK1 and IRF3.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against STING pathway proteins to visualize their localization and activation.
-
Cytokine Measurement: The supernatant from treated cells is collected to measure the levels of secreted type I interferons and other cytokines using ELISA or multiplex assays.
In Vivo Syngeneic Mouse Model for Combination Therapy:
-
Tumor Implantation: Immunocompetent mice (e.g., C57BL/6) are subcutaneously injected with syngeneic tumor cells (e.g., breast cancer cell line).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, CDK12/13 inhibitor alone, anti-PD-1 antibody alone, and the combination of the CDK12/13 inhibitor and anti-PD-1 antibody.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the endpoint, tumors are excised, weighed, and processed for further analysis.
-
Immunophenotyping: Tumors and spleens are dissociated into single-cell suspensions. Flow cytometry is used to analyze the infiltration and activation status of various immune cell populations, including CD4+ and CD8+ T cells, dendritic cells, and regulatory T cells.
-
Immunohistochemistry: Tumor sections are stained with antibodies to visualize the spatial distribution of immune cells within the tumor microenvironment.
Visualizing the Pathway and Workflow
Signaling Pathway of CDK12/13 Inhibition-Induced Anti-Tumor Immunity
Caption: CDK12/13 inhibition activates the cGAS-STING pathway, leading to T-cell recruitment and tumor cell killing.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow to evaluate the synergy between CDK12/13 inhibitors and immunotherapy.
References
- 1. Immunotherapy Success Tied to CDK12/13 Inhibition | Technology Networks [technologynetworks.com]
- 2. What are CDK13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. genecards.org [genecards.org]
- 4. youtube.com [youtube.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. CDK12/13 | Insilico Medicine [insilico.com]
- 7. CDK12/13 inhibition induces immunogenic cell death and enhances anti-PD-1 anticancer activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel CDK12/13 small molecule inhibitor a preclinical candidate for multiple tumours - ecancer [ecancer.org]
Safety Operating Guide
Personal protective equipment for handling Cdk-IN-13
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cdk-IN-13, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Precautionary Measures:
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to wash skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product.[1] Environmental release should be avoided, and any spillage should be collected.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and aerosols. |
| Hand Protection | Protective gloves | Use impermeable and resistant gloves. The specific material should be chosen based on the solvent being used. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | To be used to avoid inhalation of dust or aerosols, especially when handling the compound as a powder.[1] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with water. Remove contaminated clothing and shoes and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical help.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and call a physician or poison control center.[1]
Storage and Disposal
Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[1] For long-term stability, it is recommended to store the powder at -20°C and solutions at -80°C.[1]
Disposal: All waste, including the compound itself and any contaminated materials, must be disposed of in an approved waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
